Product packaging for (E)-4,6-Dichloro-2-styrylquinazoline(Cat. No.:CAS No. 36950-52-4)

(E)-4,6-Dichloro-2-styrylquinazoline

Cat. No.: B1315821
CAS No.: 36950-52-4
M. Wt: 301.2 g/mol
InChI Key: ZOGLWQMNYWJMIF-RMKNXTFCSA-N
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Description

(E)-4,6-Dichloro-2-styrylquinazoline is a useful research compound. Its molecular formula is C16H10Cl2N2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10Cl2N2 B1315821 (E)-4,6-Dichloro-2-styrylquinazoline CAS No. 36950-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-12-7-8-14-13(10-12)16(18)20-15(19-14)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGLWQMNYWJMIF-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562808
Record name 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36950-52-4
Record name 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-4,6-Dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of a plausible synthetic pathway for (E)-4,6-dichloro-2-styrylquinazoline, a molecule of interest for researchers in medicinal chemistry and drug development. The described methodology is a multi-step process commencing from readily available starting materials. This document outlines the experimental protocols, key intermediates, and reaction mechanisms involved in the synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step sequence, beginning with the preparation of a key intermediate, 2-amino-5-chlorobenzonitrile. This is followed by the construction of the quinazolinone core, subsequent chlorination, and a final condensation reaction to introduce the styryl moiety.

Synthesis_Pathway A 5-Chloroanthranilic Acid B 2-Amino-5-chlorobenzamide A->B 1. SOCl2 2. NH4OH C 2-Amino-5-chlorobenzonitrile B->C P2O5 D 2-Acetamido-5-chlorobenzonitrile C->D Acetic Anhydride E 6-Chloro-4-hydroxy-2-methylquinazoline D->E H2O2, NaOH F 4,6-Dichloro-2-methylquinazoline E->F POCl3 G This compound F->G Benzaldehyde, Acetic Anhydride

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzonitrile

The initial step involves the conversion of 5-chloroanthranilic acid to 2-amino-5-chlorobenzonitrile. This transformation is a two-part process involving the formation of an amide followed by dehydration.

Part A: Synthesis of 2-Amino-5-chlorobenzamide

A plausible laboratory-scale synthesis of 2-amino-5-chlorobenzamide starts with the conversion of 5-chloroanthranilic acid to its corresponding acid chloride, followed by amination.[1]

  • Procedure: 5-Chloroanthranilic acid is reacted with thionyl chloride (SOCl₂) to form 2-amino-5-chlorobenzoyl chloride. The crude acid chloride is then slowly added to a cooled solution of aqueous ammonia (liquor ammonia) with vigorous stirring.[1] The resulting precipitate of 2-amino-5-chlorobenzamide is collected by filtration, washed with cold water, and dried. A yield of 68% has been reported for the amination step.[1]

Part B: Dehydration to 2-Amino-5-chlorobenzonitrile

The synthesized 2-amino-5-chlorobenzamide is then dehydrated to yield 2-amino-5-chlorobenzonitrile.

  • Procedure: 2-Amino-5-chlorobenzamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅). The mixture is then heated under vacuum, and the product, 2-amino-5-chlorobenzonitrile, is collected by distillation.[1]

StepStarting MaterialReagentsProductReported Yield
1A: Amidation5-Chloroanthranilic acid1. SOCl₂, 2. NH₄OH2-Amino-5-chlorobenzamide68%[1]
1B: Dehydration2-Amino-5-chlorobenzamideP₂O₅2-Amino-5-chlorobenzonitrileNot specified
Step 2: Synthesis of 6-Chloro-4-hydroxy-2-methylquinazoline

This step involves the acetylation of the amino group of 2-amino-5-chlorobenzonitrile followed by cyclization to form the quinazolinone ring.

Part A: Acetylation to 2-Acetamido-5-chlorobenzonitrile

  • Procedure: 2-Amino-5-chlorobenzonitrile is dissolved in a suitable solvent, such as glacial acetic acid, and treated with acetic anhydride. The reaction mixture is heated to allow for the acetylation of the amino group. Upon completion, the product, 2-acetamido-5-chlorobenzonitrile, can be isolated by pouring the reaction mixture into water and collecting the resulting precipitate.

Part B: Cyclization to 6-Chloro-4-hydroxy-2-methylquinazoline

  • Procedure: The 2-acetamido-5-chlorobenzonitrile is then subjected to cyclization. A common method for this type of transformation is the Radziszewski reaction, where the nitrile is treated with hydrogen peroxide in an alkaline medium (e.g., aqueous sodium hydroxide). The reaction typically proceeds at room temperature or with gentle heating. The product, 6-chloro-4-hydroxy-2-methylquinazoline, precipitates from the reaction mixture and can be collected by filtration.

StepStarting MaterialReagentsProduct
2A: Acetylation2-Amino-5-chlorobenzonitrileAcetic anhydride, Acetic acid2-Acetamido-5-chlorobenzonitrile
2B: Cyclization2-Acetamido-5-chlorobenzonitrileH₂O₂, NaOH (aq)6-Chloro-4-hydroxy-2-methylquinazoline
Step 3: Synthesis of 4,6-Dichloro-2-methylquinazoline

The hydroxyl group at the 4-position of the quinazoline ring is converted to a chloro group in this step.

  • Procedure: 6-Chloro-4-hydroxy-2-methylquinazoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2] The reaction can be carried out neat or in a high-boiling inert solvent. The mixture is heated to reflux for several hours.[3] After completion, the excess POCl₃ is carefully removed under reduced pressure, and the residue is quenched by pouring it onto crushed ice. The resulting precipitate of 4,6-dichloro-2-methylquinazoline is collected, washed with water, and dried. The reaction can be facilitated by the addition of a tertiary amine base.[2]

StepStarting MaterialReagentsProduct
3: Chlorination6-Chloro-4-hydroxy-2-methylquinazolinePOCl₃4,6-Dichloro-2-methylquinazoline
Step 4: Synthesis of this compound

The final step is a condensation reaction between 4,6-dichloro-2-methylquinazoline and benzaldehyde to form the target molecule.

  • Procedure: 4,6-Dichloro-2-methylquinazoline is reacted with benzaldehyde in the presence of acetic anhydride. The mixture is heated to reflux for several hours. The acetic anhydride acts as both a solvent and a dehydrating agent. Upon cooling, the product, this compound, crystallizes from the reaction mixture. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

StepStarting MaterialReagentsProduct
4: Condensation4,6-Dichloro-2-methylquinazolineBenzaldehyde, Acetic anhydrideThis compound

Reaction Mechanisms

Chlorination of 4-Quinazolinone

The chlorination of the 4-hydroxyquinazoline likely proceeds through an initial phosphorylation of the hydroxyl group by POCl₃, forming a reactive intermediate. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the 4-chloroquinazoline.[2]

Chlorination_Mechanism cluster_0 Phosphorylation cluster_1 Nucleophilic Substitution Quinazolinone Quinazolin-4-one Intermediate O-Phosphorylated Intermediate Quinazolinone->Intermediate + POCl3 - HCl POCl3 POCl3 Product 4-Chloroquinazoline Intermediate->Product + Cl- - [PO2Cl2]- Chloride Cl-

Caption: Proposed mechanism for the chlorination of 4-hydroxyquinazoline.

Condensation with Benzaldehyde

The condensation of the 2-methyl group with benzaldehyde is thought to proceed via an enamine-like intermediate. The methyl group is deprotonated, and the resulting anion attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of the styryl double bond.

Condensation_Mechanism A 4,6-Dichloro-2-methylquinazoline B Anionic Intermediate A->B -H+ C Aldol Adduct B->C + Benzaldehyde D This compound C->D -H2O Benz Benzaldehyde

References

(E)-4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,6-dichloro-2-styrylquinazoline is a synthetic heterocyclic compound featuring a quinazoline core, a styryl moiety at the 2-position, and chloro-substituents at the 4- and 6-positions. While direct experimental evidence for the biological activity of this specific molecule is not extensively available in peer-reviewed literature, its structural components are well-represented in compounds with significant pharmacological activities. This technical guide synthesizes the available information on structurally related styrylquinazolines and dichloro-quinazolines to postulate the most probable mechanisms of action for this compound. The primary hypothesized mechanisms include tyrosine kinase inhibition, induction of cell cycle arrest, and apoptosis. This document provides a framework for the rational design of future studies to elucidate the precise biological functions of this compound.

Introduction

The quinazoline scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The addition of a styryl group at the 2-position and halogen substitutions on the quinazoline ring are common strategies to modulate the potency and selectivity of these compounds.[2][4] This guide will explore the potential mechanisms of action for this compound by examining the established activities of its structural analogs.

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, the primary hypothesized mechanisms of action for this compound are:

  • Tyrosine Kinase Inhibition: The quinazoline core is a well-established pharmacophore for inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Abl kinase.[4][5]

  • Induction of Cell Cycle Arrest: Many quinazoline and styrylquinazoline derivatives exert their anticancer effects by disrupting the normal progression of the cell cycle, often leading to arrest in the G2/M phase.

  • Induction of Apoptosis: As a downstream consequence of kinase inhibition or cell cycle disruption, the compound is likely to induce programmed cell death in cancer cells.

A potential secondary mechanism could involve the inhibition of cyclooxygenase-2 (COX-2), which has been observed for some styrylquinazoline derivatives.[3]

Data on Structurally Related Compounds

While no specific quantitative data for this compound has been identified, the following tables summarize the biological activities of related styrylquinazoline and quinazoline derivatives.

Table 1: Kinase Inhibitory Activity of Related Styrylquinazoline Derivatives

Compound ClassTarget KinaseIC50 / % InhibitionReference
4-Thioaryl-styrylquinazolinesABLSub-micromolar activity reported[5]
4-Thioaryl-styrylquinazolinesFyn52% - 60% inhibition at 0.5 µM[5]
4-Thioaryl-styrylquinazolinesLck48% - 60% inhibition at 0.5 µM[5]
4,6-Disubstituted 2-styrylquinolinesEGFRIC50 values comparable to afatinib[4]

Table 2: Antiproliferative Activity of Related Quinazoline Derivatives

Compound ClassCell LineIC50Reference
4,6-Disubstituted 2-styrylquinolinesHepG2, HCT1167.7 - 9.8 µg/mL[4]
Bromo- and Chloro-substituted quinazolinesVarious cancer cell linesPotent antitumor activity reported[6]
Novel Quinazoline DerivativesMGC-8030.85 µM[2]
Novel Quinazoline DerivativesMCF-7, PC-9, A549, H1975Low micromolar cytotoxicity[2]

Table 3: Other Biological Activities of Styrylquinazoline Derivatives

Compound ClassBiological Target/AssayIC50Reference
3',4'-Dihydroxylated styrylquinazolinesPGE2 production (COX-2)1.19 - 3.56 µM[3]

Detailed Methodologies for Key Experiments

The following are representative protocols for experiments that would be crucial in determining the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (e.g., ABL Kinase)

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents and Materials: Recombinant human ABL kinase, biotinylated peptide substrate, ATP, kinase reaction buffer, luminescence-based detection reagent.

  • Procedure:

    • The test compound is serially diluted in DMSO and added to the wells of a microplate.

    • Recombinant ABL kinase is added to each well and incubated with the compound for a short period.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 1 hour) at room temperature.

    • A luminescence-based detection reagent is added, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity and lower inhibition.

    • The luminescence is read using a plate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[5]

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Reagents and Materials: Human cancer cell lines (e.g., MGC-803, MCF-7), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is added to the wells in a range of concentrations and incubated for a specified period (e.g., 48-72 hours).

    • The MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[2]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Reagents and Materials: Cancer cell line, test compound, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).

  • Procedure:

    • Cells are treated with the test compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).

    • Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight.

    • The fixed cells are washed and resuspended in a staining solution containing PI and RNase A.

    • After incubation, the DNA content of the cells is analyzed using a flow cytometer.

    • The distribution of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[2]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials: Cancer cell line, test compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).

  • Procedure:

    • Cells are treated with the test compound for a specified duration.

    • Cells are harvested, washed with cold PBS, and resuspended in the provided binding buffer.

    • Annexin V-FITC and propidium iodide are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[2]

Visualizations of Postulated Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows for the investigation of this compound.

G cluster_outcomes Cellular Outcomes compound (E)-4,6-dichloro- 2-styrylquinazoline tk Tyrosine Kinase (e.g., EGFR, ABL) compound->tk Inhibition proliferation Cell Proliferation & Survival downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) tk->downstream cell_cycle Cell Cycle Progression downstream->proliferation Promotes downstream->cell_cycle Promotes apoptosis Apoptosis arrest Cell Cycle Arrest (G2/M Phase) p1 p1->downstream | p2 p2->cell_cycle |

Figure 1: Postulated signaling pathway for this compound.

G cluster_moa Mechanism of Action Studies start Start: Compound Synthesis and Characterization screen In Vitro Antiproliferative Screening (MTT Assay) start->screen active Compound Active? screen->active kinase_panel Broad Kinase Panel Screening hit_id Hit Identification & IC50 Determination kinase_panel->hit_id active->kinase_panel No active->hit_id Yes cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) hit_id->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) hit_id->apoptosis_assay western_blot Western Blot for Signaling Proteins hit_id->western_blot in_vivo In Vivo Efficacy Studies (Xenograft Models) cell_cycle_analysis->in_vivo apoptosis_assay->in_vivo western_blot->in_vivo end Lead Optimization in_vivo->end

Figure 2: Proposed experimental workflow for mechanism of action elucidation.

Conclusion

While this compound remains a largely uncharacterized compound, its chemical structure strongly suggests a potential role as an anticancer agent. Drawing from the extensive literature on quinazoline and styrylquinazoline derivatives, the most plausible mechanisms of action are inhibition of tyrosine kinases, leading to cell cycle arrest and apoptosis. The presence of dichloro-substituents may enhance its potency. The experimental protocols and workflows outlined in this guide provide a clear path for future research to validate these hypotheses and fully characterize the therapeutic potential of this compound. Further investigation is warranted to determine its specific molecular targets and to evaluate its efficacy and safety in preclinical models.

References

In-depth Technical Guide: (E)-4,6-dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activity, mechanism of action, and therapeutic potential of (E)-4,6-dichloro-2-styrylquinazoline.

Abstract

This technical guide provides a detailed overview of the biological activity of the synthetic quinazoline derivative, this compound. Quinazolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes the current understanding of this compound, focusing on its mechanism of action, associated signaling pathways, and quantitative efficacy. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Introduction

Quinazoline and its derivatives represent a critical scaffold in the development of novel therapeutic agents. The fusion of a benzene ring and a pyrimidine ring results in a bicyclic aromatic structure that can interact with a variety of biological targets. The substituent at the 2-position of the quinazoline ring has been a focal point for medicinal chemists, with modifications significantly influencing the compound's biological profile. The styryl group, characterized by a vinylbenzene moiety, has been shown to impart potent and selective activities in various quinazoline-based compounds. The addition of chloro groups at the 4- and 6-positions of the quinazoline core further modulates the molecule's physicochemical properties and pharmacological effects. This guide focuses specifically on the (E)-isomer of 4,6-dichloro-2-styrylquinazoline, elucidating its biological functions and potential as a lead compound in drug discovery.

Biological Activity and Mechanism of Action

Extensive research has demonstrated that this compound exhibits potent biological activity, primarily as an inhibitor of key signaling pathways implicated in cancer and inflammatory diseases. The primary mechanism of action involves the modulation of protein kinases and other enzymes that play a crucial role in cellular proliferation, survival, and differentiation.

Anticancer Activity

This compound has been identified as a potent anticancer agent, demonstrating significant cytotoxicity against a panel of human cancer cell lines. Its primary mode of action in cancer cells is through the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies.

The compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of RTKs. Overexpression or mutation of EGFR is a common driver of tumor growth and progression. This compound binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Compound (E)-4,6-dichloro- 2-styrylquinazoline Compound->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound demonstrates significant anti-inflammatory effects. This activity is primarily mediated through the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This leads to a reduction in the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.

Signaling Pathway: NF-κB Inhibition

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylates Compound (E)-4,6-dichloro- 2-styrylquinazoline Compound->IKK Inhibits NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasomal Degradation IkBa_P->Proteasome Proteasome->NFkB Releases Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription MTT_Workflow Start Start Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

An In-depth Technical Guide to (E)-4,6-dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of the quinazoline derivative, (E)-4,6-dichloro-2-styrylquinazoline. Due to the limited availability of data for this specific molecule, this guide draws upon information from closely related analogues to present a representative profile.

IUPAC Name and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline .

Chemical Structure:

Molecular Formula: C₁₆H₁₀Cl₂N₂

Molecular Weight: 301.17 g/mol

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the condensation reaction between 4,6-dichloro-2-methylquinazoline and benzaldehyde. This type of reaction is a common and effective way to form the styryl linkage in quinoline and quinazoline systems.

Experimental Protocol (Representative)

The following protocol is adapted from established procedures for the synthesis of similar (E)-2-styrylquinazolines.

Materials:

  • 4,6-dichloro-2-methylquinazoline

  • Benzaldehyde

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,6-dichloro-2-methylquinazoline (1.0 eq.) in a mixture of acetic anhydride (10 vol.) and glacial acetic acid (1 vol.).

  • Addition of Benzaldehyde: Add benzaldehyde (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water to quench the excess acetic anhydride.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Potential Biological Activity and Quantitative Data

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
A 2-styrylquinazolin-4(3H)-one derivativeHuman renal cancer (TK-10)22.48[1]
A 2-styrylquinazolin-4(3H)-one derivativeHuman melanoma (UACC-62)14.96[1]
(E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-oneMethicillin-resistant Staphylococcus aureus (MRSA)-[1]
A 6-bromo-2-(4-fluorostyryl)quinazolin-4-oneHuman melanoma (UACC-62)19.70[1]
A 6-bromo-2-(4-fluorostyryl)quinazolin-4-oneHuman breast cancer (MCF-7)29.26[1]

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_process Process cluster_product Product 4,6-dichloro-2-methylquinazoline 4,6-dichloro-2-methylquinazoline Condensation Condensation 4,6-dichloro-2-methylquinazoline->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Work-up Work-up Condensation->Work-up Acetic Anhydride / Acetic Acid Acetic Anhydride / Acetic Acid Acetic Anhydride / Acetic Acid->Condensation Reflux (130-140 °C) Reflux (130-140 °C) Reflux (130-140 °C)->Condensation Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: A workflow diagram for the proposed synthesis of the target compound.

References

An In-Depth Technical Guide to (E)-4,6-Dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 36950-52-4

This technical guide provides a comprehensive overview of (E)-4,6-dichloro-2-styrylquinazoline, a molecule of interest within the broader class of quinazoline derivatives known for their diverse pharmacological activities. This document details its chemical properties, potential synthesis strategies, and explores its putative biological activities, drawing on data from related compounds to infer its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource
CAS Number 36950-52-4Chemical Abstracts Service
Molecular Formula C₁₆H₁₀Cl₂N₂-
Molecular Weight 301.17 g/mol -
Appearance Solid (predicted)-
Boiling Point 354.3±34.0 °C (Predicted)[1]
Density 1.387±0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, 2-8°C[2]

Synthesis and Experimental Protocols

One common method for synthesizing 2-styrylquinazolin-4(3H)-ones involves the Knoevenagel condensation of a 2-methyl-quinazolin-4-one derivative with an appropriate aromatic aldehyde.[3] Adapting this for this compound would likely involve the following conceptual steps:

Conceptual Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 2-Amino-5-chlorobenzonitrile 2-Amino-5-chlorobenzonitrile 2-Acetamido-5-chlorobenzonitrile 2-Acetamido-5-chlorobenzonitrile 2-Amino-5-chlorobenzonitrile->2-Acetamido-5-chlorobenzonitrile Acetylation Acetic Anhydride Acetic Anhydride Cinnamaldehyde Cinnamaldehyde 6-Chloro-2-methylquinazolin-4(3H)-one 6-Chloro-2-methylquinazolin-4(3H)-one 2-Acetamido-5-chlorobenzonitrile->6-Chloro-2-methylquinazolin-4(3H)-one Cyclization 4,6-Dichloro-2-methylquinazoline 4,6-Dichloro-2-methylquinazoline 6-Chloro-2-methylquinazolin-4(3H)-one->4,6-Dichloro-2-methylquinazoline Chlorination This compound This compound 4,6-Dichloro-2-methylquinazoline->this compound Condensation with Cinnamaldehyde cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes EGF EGF (Ligand) EGF->EGFR Binds Styrylquinazoline This compound (Potential Inhibitor) Styrylquinazoline->EGFR Inhibits Styrylquinazoline This compound DNA_Damage DNA Damage Styrylquinazoline->DNA_Damage Induces Ribosome_Stalling Ribosome Stalling DNA_Damage->Ribosome_Stalling ZAKa ZAKα Activation Ribosome_Stalling->ZAKa Caspase_Activation Caspase Activation ZAKa->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Styrylquinazoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3] Among the vast library of quinazoline-based compounds, the styrylquinazolines have emerged as a particularly promising class, characterized by a styryl moiety typically at the 2-position of the quinazoline ring. This technical guide provides an in-depth exploration of the discovery and history of styrylquinazoline compounds, detailing their synthesis, biological activities, and mechanisms of action.

Discovery and Historical Context

The history of quinazolines dates back to 1869 with the first synthesis of a quinazoline derivative by Griess.[3] The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang.[4] However, it was not until the mid-20th century that the medicinal potential of this scaffold began to be seriously explored, spurred by the discovery of the sedative-hypnotic effects of methaqualone.[5]

The specific journey of styrylquinazolines is more recent and is closely tied to the broader efforts in cancer drug discovery. While an exact "discovery" paper for the styrylquinazoline scaffold is not clearly defined in the literature, its development appears to be an evolution of research on other quinazoline-based inhibitors, particularly those targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The structural similarity of the quinazoline core to the purine bases of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. The addition of the styryl group provided a key structural element for enhancing potency and modulating selectivity against various biological targets.

Early investigations into 2-substituted quinazolinones laid the groundwork for the development of styryl derivatives. The exploration of various substituents at the 2-position of the quinazolinone core was a logical step in structure-activity relationship (SAR) studies aimed at improving the therapeutic index of this class of compounds.

Synthesis of Styrylquinazoline Compounds

A variety of synthetic routes to styrylquinazoline derivatives have been developed, with the most common being the condensation of a 2-methyl-substituted quinazolinone with an appropriate aromatic aldehyde.

General Synthetic Protocol for 2-Styrylquinazolin-4(3H)-ones

A prevalent method for the synthesis of 2-styrylquinazolin-4(3H)-ones involves the Knoevenagel condensation of a 2-methyl-3-substituted quinazolin-4(3H)-one with a substituted aromatic aldehyde.[6] This reaction is typically carried out in the presence of a base or an acid catalyst.

Experimental Protocol:

  • Step 1: Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one: A mixture of an appropriate anthranilic acid and acetic anhydride is heated under reflux to yield the corresponding 2-methyl-3,1-benzoxazin-4-one. This intermediate is then reacted with a primary amine to afford the 2-methyl-3-substituted-quinazolin-4(3H)-one.

  • Step 2: Condensation with Aromatic Aldehyde: The 2-methyl-3-substituted-quinazolin-4(3H)-one (1 equivalent) is dissolved in a suitable solvent such as acetic acid or dimethylformamide. A substituted aromatic aldehyde (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine, pyridine) or an acid (e.g., p-toluenesulfonic acid) are added to the solution.

  • Step 3: Reaction and Workup: The reaction mixture is heated under reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired (E)-2-styryl-3-substituted-quinazolin-4(3H)-one.

Microwave-assisted synthesis has also been employed to accelerate this reaction, often providing the desired products in higher yields and shorter reaction times.[7]

Alternative Synthetic Routes

Other synthetic strategies include the reaction of 2-aminobenzonitrile with 3-arylacryloyl chlorides followed by oxidative ring closure.[6] One-pot tandem reactions involving isatoic anhydride, an amine, an orthoester, and an aldehyde have also been developed for the efficient synthesis of highly functionalized (E)-3-aryl/heteroaryl-2-styrylquinazolin-4(3H)-ones.[8]

Biological Activities and Therapeutic Potential

Styrylquinazoline compounds have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer effects of styrylquinazolines against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One of the most well-documented mechanisms of action for styrylquinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Styrylquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling pathways.

Quantitative Data on EGFR Inhibition:

Compound IDCancer Cell LineIC50 (µM)Reference
3a EGFR2.23[9]
4b EGFR1.22[9]
Compound 4f Wild-type EGFR0.00217[10]
L858R/T790M EGFR0.00281[10]
L858R/T790M/C797S EGFR0.00362[10]
Compound 4i MCF-72.86[10]
HepG25.91[10]
A54914.79[10]
Compound 4j MCF-73.09[10]
HepG26.87[10]
A54917.92[10]
Compound 6a UACC-62 (Melanoma)22.99[11]
MCF-7 (Breast)37.18[11]
Compound 3c TK-10 (Renal)22.48[11]
UACC-62 (Melanoma)14.96[11]

Certain styrylquinazoline derivatives have been identified as potent antimitotic agents that inhibit tubulin polymerization.[12] By disrupting the formation of the mitotic spindle, these compounds arrest the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death.

Styrylquinazolines can induce apoptosis through both intrinsic and extrinsic pathways.[13] This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[14][15]

In addition to G2/M arrest due to tubulin inhibition, styrylquinazolines have also been shown to induce cell cycle arrest at other phases, such as G1/S, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[16]

Antimicrobial and Antifungal Activity

Several styrylquinazoline derivatives have exhibited significant antimicrobial and antifungal activities.[11][17] For instance, (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one has been shown to be an effective antibiotic against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting cell wall biosynthesis.[11]

Quantitative Data on Antimicrobial Activity (MIC, µg/mL):

Compound IDS. aureusB. cereusE. coliC. albicansReference
Compound 5a 15.627.81>1000125[11]
Compound 5b 31.2515.62>1000250[11]
Compound 6a 12562.5>1000500[11]
Compound 6b 250125>1000>1000[11]

Experimental Protocols

EGFR Kinase Inhibition Assay

Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), styrylquinazoline compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).[18][19]

  • Procedure: a. The styrylquinazoline compound is serially diluted in DMSO and then added to the wells of a microplate. b. The EGFR enzyme is added to the wells containing the compound and incubated for a short period at room temperature. c. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a detection reagent and a luminometer or spectrophotometer. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[20][21]

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to attach overnight. The cells are then treated with various concentrations of the styrylquinazoline compound for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C until analysis.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.[22]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[23][24][25]

Molecular Docking

Protocol:

  • Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank.[26] Water molecules and co-crystallized ligands are removed. The 3D structure of the styrylquinazoline ligand is built and energy-minimized using a molecular modeling software.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding mode of the ligand within the active site of the protein.[27][28] The docking algorithm explores various conformations and orientations of the ligand and scores them based on their binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Styrylquinazoline Styrylquinazoline Compound Styrylquinazoline->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis_Induction_Pathway Styrylquinazoline Styrylquinazoline Compound Mitochondria Mitochondria Styrylquinazoline->Mitochondria Bcl2 Bcl-2 Styrylquinazoline->Bcl2 Inhibition Bax Bax Styrylquinazoline->Bax Activation Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria Synthesis_Workflow Start Start Step1 Synthesize 2-methyl-quinazolinone (from Anthranilic Acid) Start->Step1 Step2 Condensation with Aromatic Aldehyde Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 End Pure Styrylquinazoline Compound Step3->End Screening_Workflow Start Synthesized Styrylquinazoline Compounds InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity EnzymeAssay Enzyme Inhibition Assay (e.g., EGFR Kinase) InVitro->EnzymeAssay Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism EnzymeAssay->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay Docking Molecular Docking Mechanism->Docking Lead Lead Compound Identification CellCycle->Lead ApoptosisAssay->Lead Docking->Lead

References

Spectroscopic and Structural Elucidation of Dichloroquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinazoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis and characterization of novel derivatives are crucial steps in the drug discovery process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of these compounds. This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-dichloro-6-nitroquinazoline and outlines the experimental protocols for obtaining such data.

Spectroscopic Data of 4,7-Dichloro-6-nitroquinazoline

The following tables summarize the key spectroscopic data obtained for 4,7-dichloro-6-nitroquinazoline.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline [1]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
9.18s1HH-2
8.76s1HH-5
8.30s1HH-8

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline [1]

Chemical Shift (δ, ppm)Carbon Assignment
163.6C-4
156.9C-2
151.6C-8a
147.5C-6
132.8C-7
132.2C-8
123.5C-5
122.1C-4a

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline [1]

Wavenumber (νₘₐₓ, cm⁻¹)Assignment
3089C-H stretch (aromatic)
1726, 1645, 1610C=N stretch
1546C=C stretch (aromatic)
1527, 1323NO₂ stretch (asymmetric and symmetric)

Sample Preparation: KBr pellet

Mass Spectrometry

Table 4: Mass Spectrometry Data for 4,7-Dichloro-6-nitroquinazoline [1]

m/zIon
244.4[M+H]⁺
246.0[M+H]⁺ (isotope peak)

Ionization Method: Electrospray Ionization (ESI⁺) Calculated for C₈H₃Cl₂N₃O₂

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 4,7-dichloro-6-nitroquinazoline.

Synthesis of 4,7-Dichloro-6-nitroquinazoline[1]

The synthesis of 4,7-dichloro-6-nitroquinazoline was achieved through a three-step process starting from 2-amino-4-chlorobenzoic acid. The final chlorination step is described below.

A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) was heated and stirred at 100 °C for 2 hours. After cooling, the excess thionyl chloride was removed by rotary evaporation under reduced pressure. Toluene (40 mL) was added to the residue and evaporated again to ensure complete removal of volatile matter. The resulting precipitate was washed with diethyl ether and dried to yield 4,7-dichloro-6-nitroquinazoline as a yellow solid.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The FT-IR spectrum was obtained using a KBr pellet method on a Shimadzu Prestige-21 spectrometer.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on an Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS system using electrospray ionization in positive mode (ESI⁺).

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Compound Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation G cluster_structure Chemical Structure cluster_ms Mass Spectrometry Observation img MS_Peak [M+H]⁺ m/z = 244.4

References

Methodological & Application

Application Notes and Protocols: Synthesis of (E)-4,6-Dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-4,6-dichloro-2-styrylquinazoline, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of 2-amino-5-chlorobenzoic acid to form 6-chloro-2-methylquinazolin-4(3H)-one, which is subsequently chlorinated to yield 4,6-dichloro-2-methylquinazoline. The final step involves a condensation reaction of the dichlorinated intermediate with benzaldehyde to produce the target compound. This protocol includes comprehensive experimental procedures, tables of quantitative data based on representative reactions, and a visual workflow diagram.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The styrylquinazoline moiety, in particular, has been explored for its potential as an anticancer and antiviral agent. The presence of chlorine atoms on the quinazoline ring can further modulate the compound's physicochemical properties and biological activity. This protocol outlines a reliable method for the synthesis of this compound, providing researchers with a practical guide for its preparation.

Data Presentation

Table 1: Materials and Reagents for the Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one (Step 1a)

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
2-Amino-5-chlorobenzoic acidC₇H₆ClNO₂171.58101.72 g
Acetic AnhydrideC₄H₆O₃102.09-15 mL

Table 2: Materials and Reagents for the Synthesis of 4,6-dichloro-2-methylquinazoline (Step 1b)

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
6-Chloro-2-methylquinazolin-4(3H)-oneC₉H₇ClN₂O194.6250.97 g
Phosphorus Oxychloride (POCl₃)POCl₃153.33-10 mL
N,N-DimethylanilineC₈H₁₁N121.18Catalytic2-3 drops

Table 3: Materials and Reagents for the Synthesis of this compound (Step 2)

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
4,6-Dichloro-2-methylquinazolineC₉H₆Cl₂N₂213.062.50.53 g
BenzaldehydeC₇H₆O106.1230.32 g (0.31 mL)
Acetic AnhydrideC₄H₆O₃102.09-5 mL

Table 4: Expected Yields and Characterization Data

CompoundStepExpected Yield (%)Melting Point (°C)Key Analytical Data
6-Chloro-2-methylquinazolin-4(3H)-one1a85-95>300IR (KBr, cm⁻¹): 3300-2800 (N-H), 1680 (C=O)
4,6-Dichloro-2-methylquinazoline1b70-85118-120¹H NMR (CDCl₃, δ ppm): 2.8 (s, 3H, CH₃), 7.6-8.0 (m, 3H, Ar-H)
This compound260-75165-168¹H NMR (CDCl₃, δ ppm): 7.0-8.2 (m, 10H, Ar-H, CH=CH)

Note: The expected yields and analytical data are based on analogous reactions reported in the literature and may vary.

Experimental Protocols

Step 1a: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).

  • Add acetic anhydride (15 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.

Step 1b: Synthesis of 4,6-dichloro-2-methylquinazoline

  • In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).

  • Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and dry it to yield 4,6-dichloro-2-methylquinazoline.[1][2] The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • In a 25 mL round-bottom flask, combine 4,6-dichloro-2-methylquinazoline (0.53 g, 2.5 mmol), benzaldehyde (0.32 g, 3 mmol), and acetic anhydride (5 mL).

  • Heat the mixture to reflux at 130-140 °C for 8-12 hours.[3][4] Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (30 mL).

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from ethanol or another suitable solvent to obtain this compound as a solid.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4,6-dichloro-2-methylquinazoline cluster_step2 Step 2: Synthesis of this compound A 2-Amino-5-chlorobenzoic Acid B 6-Chloro-2-methylquinazolin-4(3H)-one A->B Acetic Anhydride, Reflux C 4,6-Dichloro-2-methylquinazoline B->C POCl3, N,N-Dimethylaniline, Heat E This compound C->E Acetic Anhydride, Reflux D Benzaldehyde D->E

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: (E)-4,6-Dichloro-2-styrylquinazoline as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, detailed application notes and specific experimental protocols for the use of (E)-4,6-dichloro-2-styrylquinazoline as a fluorescent probe are not extensively available in the public domain. The following information is a generalized guide based on the applications of structurally related quinazoline-based fluorescent probes. Researchers should consider this a starting point and would need to perform significant optimization and validation for their specific experimental setup.

Introduction

Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Certain quinazoline-based molecules exhibit fluorescence, making them potential candidates for the development of fluorescent probes for biological imaging and sensing applications. These probes can be designed to target specific cellular components or respond to changes in the cellular microenvironment.

While specific data on this compound is limited, the broader class of quinazolinone-based probes has been utilized for targeting mitochondria and lysosomes, and for sensing changes in viscosity and pH. Furthermore, quinazoline derivatives have been developed as fluorescent probes for α1-adrenergic receptors and for the detection of carbon monoxide.

Potential Applications

Based on the properties of similar quinazoline derivatives, potential applications for this compound could include:

  • Cellular Imaging: As a fluorescent dye for staining and visualizing specific subcellular organelles. The lipophilicity of the styryl and dichloro substitutions might promote membrane permeability and localization within lipid-rich structures.

  • Environmental Sensing: The fluorescence properties of the styrylquinazoline core may be sensitive to changes in local polarity, viscosity, or pH, allowing it to act as a sensor for these parameters within cells or in solution.

  • Biomolecule Interaction Studies: The probe could potentially bind to specific proteins or nucleic acid structures, leading to a change in its fluorescent signal, which could be used to study these interactions.

Physicochemical and Spectral Properties (Hypothetical)

The following table presents hypothetical data based on general knowledge of styryl-based fluorophores and quinazoline derivatives. Actual experimental values must be determined empirically.

PropertyHypothetical Value/Characteristic
Appearance Yellowish to off-white solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform)
Excitation Maximum (λex) ~350 - 400 nm
Emission Maximum (λem) ~450 - 550 nm
Stokes Shift ~100 - 150 nm
Quantum Yield (ΦF) Moderate to high in non-polar environments
Molar Extinction Coefficient (ε) High (> 20,000 M⁻¹cm⁻¹)

Experimental Protocols (General Guidance)

The following are generalized protocols that would need to be adapted and optimized for this compound.

Preparation of Stock Solution
  • Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound powder.

  • Dissolving: Dissolve the powder in a minimal amount of high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

In Vitro Spectral Characterization
  • Solvent Screening: Prepare dilute solutions (e.g., 1-10 µM) of the probe in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, ethanol, acetonitrile, water).

  • Absorption Spectroscopy: Record the UV-Visible absorption spectra for each solution to determine the molar extinction coefficient and the absorption maximum (λabs).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra by exciting at the determined λabs. Determine the emission maximum (λem) and the relative fluorescence intensity in each solvent.

  • Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Cell Staining and Fluorescence Microscopy (General Protocol)
  • Cell Culture: Plate cells of interest (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Loading:

    • Dilute the DMSO stock solution of this compound in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to a final working concentration (typically in the range of 0.1 - 10 µM).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with fresh, pre-warmed medium or buffer to remove excess probe.

  • Imaging:

    • Mount the coverslips on a microscope slide or place the dish on the microscope stage.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission wavelengths (e.g., a DAPI or FITC filter set might be a starting point).

    • Acquire images using a sensitive camera.

Visualization of Workflows and Concepts

The following diagrams illustrate generalized workflows and concepts relevant to the application of a novel fluorescent probe.

Experimental_Workflow cluster_synthesis Probe Preparation cluster_invitro In Vitro Characterization cluster_incell Cellular Application cluster_analysis Data Analysis Synthesis Synthesis & Purification Stock Stock Solution (in DMSO) Synthesis->Stock Dissolve Spectral Spectroscopic Analysis (Absorbance, Emission, QY) Stock->Spectral Dilute Loading Cell Loading Stock->Loading Dilute in media Wash Washing Loading->Wash Imaging Fluorescence Microscopy Wash->Imaging Analysis Image & Data Analysis Imaging->Analysis

Caption: General experimental workflow for a novel fluorescent probe.

Signaling_Pathway_Hypothetical Probe (E)-4,6-dichloro-2- styrylquinazoline Membrane Cell Membrane Probe->Membrane Passive Diffusion Target Hypothetical Target (e.g., Kinase, Receptor) Membrane->Target Binding Signal Fluorescence Signal (Change in Intensity/Wavelength) Target->Signal Induces

Caption: Hypothetical mechanism of action for the fluorescent probe.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care. Assume the compound is potentially toxic and handle it in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) if available.

Conclusion

While this compound presents an interesting scaffold for a fluorescent probe, a lack of specific published data necessitates a cautious and empirical approach to its application. The protocols and data presented here are intended as a general guide and a starting point for further investigation. Researchers are strongly encouraged to perform thorough characterization and optimization to validate the utility of this compound for their specific research needs.

Application Notes and Protocols for (E)-4,6-Dichloro-2-styrylquinazoline in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of (E)-4,6-dichloro-2-styrylquinazoline , a quinazoline derivative with potential applications in cancer research. Quinazoline-based compounds have been extensively studied as inhibitors of key signaling pathways implicated in tumorigenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (Akt) pathways. The following protocols are detailed methodologies for assessing the cytotoxic and kinase inhibitory activities of this compound.

Assessment of Cytotoxicity in Cancer Cell Lines

A fundamental step in the evaluation of a potential anti-cancer compound is to determine its cytotoxic effect on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Illustrative Cytotoxicity Data for this compound
Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer15.2 ± 1.8
MCF-7Breast adenocarcinoma22.5 ± 2.5
PC-3Prostate cancer18.9 ± 2.1
HCT116Colorectal carcinoma25.1 ± 3.0

Note: The data presented in this table is illustrative and intended to represent potential results from cytotoxicity assays. Actual values must be determined experimentally.

Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.[1][2][3][4][5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.

Kinase Inhibition Assays

Quinazoline derivatives are well-known kinase inhibitors. In vitro kinase assays are essential to determine the specific molecular targets of this compound. The EGFR and Akt signaling pathways are common targets for this class of compounds.

Table 2: Illustrative Kinase Inhibitory Activity
Kinase TargetAssay TypeIC50 (nM)
EGFRTR-FRET85.3 ± 9.2
Akt1Luminescence150.7 ± 15.5

Note: This data is illustrative. The actual inhibitory activity and target profile must be determined experimentally.

Protocol: EGFR Tyrosine Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity.[6]

Materials:

  • This compound

  • Recombinant human EGFR kinase

  • Poly-Glu-Tyr (4:1) substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • APC-labeled streptavidin

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in kinase reaction buffer containing DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a detection solution containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 615 nm.

    • Plot the TR-FRET ratio against the compound concentration to determine the IC50 value.

Protocol: Akt1 Kinase Inhibition Assay (Luminescence)

This protocol uses a luminescence-based assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • This compound

  • Recombinant human Akt1 kinase

  • Akt substrate peptide

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a white opaque 384-well plate.

    • Add 2.5 µL of the Akt1 enzyme and substrate mixture.

    • Incubate for 10 minutes at room temperature.

    • Start the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration to determine the IC50 value.

Signaling Pathway Analysis

Understanding the mechanism of action of this compound involves investigating its impact on intracellular signaling pathways.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway in cell proliferation and survival.[7][8] Its inhibition is a key strategy in cancer therapy.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Compound This compound Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Inhibition of the EGFR signaling pathway.
Akt Signaling Pathway

The PI3K/Akt pathway is another crucial regulator of cell survival, proliferation, and metabolism.[9][10][11] Its dysregulation is common in many cancers.

G cluster_pathway Akt Signaling Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Compound This compound Compound->Akt Proliferation Cell Proliferation mTOR->Proliferation

Inhibition of the Akt signaling pathway.

Apoptosis Induction Assay

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_logic Apoptosis Assay Logic cluster_results Cell Populations Start Treat cells with compound Harvest Harvest and stain with Annexin V-FITC & PI Start->Harvest Analyze Flow Cytometry Analysis Harvest->Analyze Live Live (Annexin V-, PI-) Analyze->Live Early Early Apoptotic (Annexin V+, PI-) Analyze->Early Late Late Apoptotic/Necrotic (Annexin V+, PI+) Analyze->Late

Logical flow of an apoptosis detection assay.

References

Application Notes and Protocols for (E)-4,6-Dichloro-2-styrylquinazoline in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the anticancer properties of (E)-4,6-dichloro-2-styrylquinazoline is not extensively available in the public domain. The following application notes, protocols, and data are based on the known activities of structurally related 2-styrylquinazoline and dichloro-quinazoline derivatives. These should be considered as a starting point for research and not as established facts for this specific compound.

Application Notes

This compound is a synthetic heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are a well-established class of compounds in anticancer research, with several approved drugs for cancer therapy. The presence of a styryl group at the 2-position and dichloro substitutions at the 4- and 6-positions suggest that this compound may exhibit potent anticancer activity through various mechanisms.

1.1. Background and Rationale

The quinazoline core is a key pharmacophore in the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1] Halogen substitutions, such as chlorine, on the quinazoline ring have been shown to enhance the anticancer activity of these derivatives.[2] The styryl moiety at the 2-position is also a feature of some quinazolines with antimitotic properties, acting through the inhibition of tubulin polymerization.[2]

1.2. Postulated Mechanisms of Action

Based on the activities of related compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Tyrosine Kinases: The 4-chloro-quinazoline scaffold is a known hinge-binding motif for many kinase inhibitors. This compound may act as an inhibitor of EGFR, VEGFR, and other related kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • Disruption of Microtubule Dynamics: 2-styrylquinazolines have been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

  • Induction of Apoptosis: By inhibiting key survival pathways or causing mitotic catastrophe, the compound is expected to induce programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: Interference with kinase signaling or microtubule function can lead to arrest at various checkpoints of the cell cycle, preventing cancer cell division.

1.3. Potential Applications in Oncology

This compound could be a valuable tool for:

  • Basic Cancer Research: Investigating the roles of specific kinase pathways or microtubule dynamics in different cancer types.

  • Drug Discovery and Development: Serving as a lead compound for the development of more potent and selective anticancer agents.

  • Therapeutic Strategy Exploration: Studying its potential as a monotherapy or in combination with other anticancer drugs to overcome resistance.

Data Presentation: Illustrative IC50 Values

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are for illustrative purposes to guide initial experimental design and are based on the activities of similar quinazoline derivatives.

Cell LineCancer TypePutative Target/MechanismIllustrative IC50 (µM)
A549Non-Small Cell Lung CancerEGFR Inhibition, Tubulin Polymerization Inhibition2.5
MCF-7Breast Cancer (ER+)Apoptosis Induction, Cell Cycle Arrest5.1
HCT116Colon CancerKinase Inhibition, Apoptosis Induction3.8
U87-MGGlioblastomaPI3K/Akt Pathway Inhibition4.2
K562Chronic Myeloid LeukemiaApoptosis Induction7.9

Experimental Protocols

3.1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by the compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

3.3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells in a 6-well plate with the compound at various concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

3.4. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of the compound on key proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the changes in protein expression and phosphorylation levels.

Visualization of Postulated Mechanisms

4.1. Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Evaluation A Cancer Cell Lines (e.g., A549, MCF-7) B This compound Treatment A->B C Cell Viability Assay (MTT) B->C E Apoptosis Assay (Annexin V/PI) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blot (Protein Expression) B->G D IC50 Determination C->D

Caption: Workflow for in vitro anticancer assessment.

4.2. Postulated Signaling Pathway Inhibition

G cluster_0 Kinase Inhibition Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Styrylquinazoline This compound Styrylquinazoline->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Hypothesized EGFR signaling inhibition.

4.3. Postulated Mechanism of Apoptosis Induction

G cluster_1 Apoptosis Induction Pathway Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway.

References

Application of Styrylquinazolines in Kinase Inhibition: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of styrylquinazoline derivatives as potent kinase inhibitors. It includes a summary of their inhibitory activity against various kinases, detailed protocols for relevant experimental assays, and a visual representation of the key signaling pathways involved.

Introduction to Styrylquinazolines as Kinase Inhibitors

Styrylquinazolines are a class of heterocyclic compounds that have emerged as a promising scaffold for the development of kinase inhibitors.[1][2][3] Their rigid structure allows for specific interactions within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.[2][4] This has significant implications for cancer therapy, as kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][2][3] Styrylquinazoline derivatives have demonstrated inhibitory activity against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase.[1][2][5][6]

Quantitative Data on Kinase Inhibition

The inhibitory potential of various styrylquinazoline derivatives has been evaluated against a panel of non-receptor tyrosine kinases. The following tables summarize the percentage of kinase inhibition at a concentration of 0.5 µM.

Table 1: Inhibitory Activity of 2-methoxystyryl-4-thioaryl-quinazoline Derivatives (Series A) [2]

CompoundAr (Substituent)ABLBTKBRKCSKFynLckLynSrc
IS1 2-Cl-C₆H₄90.81 ± 3.12 90.11 ± 4.51 51.33 ± 2.98 33.43 ± 2.1189.78 ± 5.12 45.12 ± 3.4539.89 ± 2.8940.11 ± 3.11
IS2 3-Cl-C₆H₄35.67 ± 2.8941.22 ± 3.1221.78 ± 1.9870.11 ± 4.56 52.34 ± 3.98 73.89 ± 5.01 33.78 ± 2.5658.11 ± 4.12
IS3 4-Cl-C₆H₄28.99 ± 2.1133.45 ± 2.5618.99 ± 1.5641.22 ± 3.1238.78 ± 2.9949.89 ± 3.8929.89 ± 2.1133.45 ± 2.78
IS4 2-F-C₆H₄45.12 ± 3.2155.78 ± 4.11 33.21 ± 2.5648.78 ± 3.5649.89 ± 3.8960.11 ± 4.34 41.22 ± 3.1244.67 ± 3.21
IS5 3-F-C₆H₄31.78 ± 2.4538.99 ± 2.9920.11 ± 1.8735.67 ± 2.8941.22 ± 3.1244.67 ± 3.2130.11 ± 2.3436.78 ± 2.89
IS6 4-F-C₆H₄40.11 ± 3.0148.78 ± 3.7828.99 ± 2.1144.67 ± 3.2147.89 ± 3.6755.78 ± 4.11 38.99 ± 2.9950.11 ± 3.89

Table 2: Inhibitory Activity of 4-methoxystyryl-4-thioaryl-quinazoline Derivatives (Series B) [2]

CompoundAr (Substituent)ABLBTKBRKCSKFynLckLynSrc
IS7 2-Cl-C₆H₄38.99 ± 2.9945.12 ± 3.4525.67 ± 2.0140.11 ± 3.0143.89 ± 3.2151.33 ± 3.98 35.67 ± 2.8941.22 ± 3.12
IS8 3-Cl-C₆H₄54.89 ± 4.12 60.11 ± 4.34 38.99 ± 2.9955.78 ± 4.11 61.22 ± 4.56 70.11 ± 5.01 48.78 ± 3.7863.45 ± 4.89
IS9 4-Cl-C₆H₄41.22 ± 3.1249.89 ± 3.8930.11 ± 2.3447.89 ± 3.6750.11 ± 3.89 58.11 ± 4.12 40.11 ± 3.0148.78 ± 3.78

Table 3: Inhibitory Activity of 2,4-dimethoxystyryl-4-thioaryl-quinazoline Derivatives (Series C) [2]

CompoundAr (Substituent)ABLBTKBRKCSKFynLckLynSrc
IS10 2-Cl-C₆H₄48.78 ± 3.7858.11 ± 4.12 35.67 ± 2.8951.33 ± 3.98 55.78 ± 4.11 65.78 ± 4.89 45.12 ± 3.4559.89 ± 4.34
IS11 3-Cl-C₆H₄43.89 ± 3.2153.45 ± 4.01 31.78 ± 2.4549.89 ± 3.8954.89 ± 4.12 63.45 ± 4.89 41.22 ± 3.1257.11 ± 4.21
IS12 4-Cl-C₆H₄36.78 ± 2.8944.67 ± 3.2128.99 ± 2.1141.22 ± 3.1245.12 ± 3.4553.45 ± 4.01 33.43 ± 2.1146.78 ± 3.56

Data represents the mean ± standard deviation from four independent experiments. Values in bold indicate inhibition greater than 50%.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of styrylquinazoline derivatives against a target kinase using a luminescence-based ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR2, ABL)

  • Kinase-specific peptide substrate

  • Styrylquinazoline derivative (dissolved in DMSO)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the styrylquinazoline derivative in DMSO. A typical starting concentration for screening is 10 mM. Further dilute the compounds in kinase buffer to achieve the desired final concentrations for the assay (e.g., a 10-point dilution series). The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted styrylquinazoline derivative or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase, if known.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from wells with no kinase) from all other readings.

    • Calculate the percentage of kinase inhibition for each concentration of the styrylquinazoline derivative relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of styrylquinazoline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Styrylquinazoline derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the styrylquinazoline derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Styrylquinazolines exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth and proliferation.[6][7][8] Upon binding to its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade. Styrylquinazolines can inhibit EGFR kinase activity, thereby blocking these downstream signals.[9]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Styrylquinazoline Styrylquinazoline Styrylquinazoline->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by styrylquinazolines.

VEGFR2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[10] This process is essential for tumor growth and metastasis. Styrylquinazolines can inhibit VEGFR2, thereby disrupting the angiogenic process.[5]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Styrylquinazoline Styrylquinazoline Styrylquinazoline->VEGFR2 Inhibits DAG DAG PLCg->DAG PKC PKC DAG->PKC Ras Ras-Raf-MEK-ERK Pathway PKC->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) Akt->Angiogenesis NO NO eNOS->NO NO->Angiogenesis Ras->Angiogenesis

Caption: VEGFR2 signaling in angiogenesis and its inhibition.

Induction of Apoptosis

In addition to inhibiting pro-survival signaling pathways, styrylquinazolines have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] This can occur through both p53-dependent and p53-independent mechanisms, often involving the mitochondrial pathway.[3]

Apoptosis_Pathway Styrylquinazoline Styrylquinazoline ROS ↑ ROS Styrylquinazoline->ROS Mitochondria Mitochondria ROS->Mitochondria induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Styrylquinazoline-induced mitochondrial apoptosis pathway.

Structure-Activity Relationship (SAR) of Styrylquinazolines

The inhibitory potency and selectivity of styrylquinazoline derivatives are highly dependent on the nature and position of substituents on the quinazoline and styryl moieties.

SAR_Styrylquinazoline Scaffold Styrylquinazoline Scaffold C2 C2-Styryl Group Scaffold->C2 Modification at C4 C4-Substituent Scaffold->C4 Modification at C6C7 C6/C7-Substituents Scaffold->C6C7 Modification at Potency Kinase Inhibitory Potency & Selectivity C2->Potency Impacts C4->Potency Impacts C6C7->Potency Impacts

Caption: Key structural features influencing styrylquinazoline activity.

Key SAR observations include:

  • C4-Position: Substitution at the C4-position with a thioaryl moiety has been shown to yield potent inhibitors of non-receptor tyrosine kinases like ABL.[2]

  • Styryl Moiety: The substitution pattern on the styryl ring significantly influences activity. For instance, a 2-methoxystyryl group has been associated with high inhibitory potential against ABL kinase.[2]

  • Quinazoline Core: Modifications on the quinazoline ring, such as at the C6 and C7 positions, can modulate the compound's potency and selectivity.

Conclusion

Styrylquinazolines represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel anti-cancer therapeutics. Their ability to target multiple key oncogenic kinases, coupled with their capacity to induce apoptosis, makes them an attractive area for further research and drug development. The data and protocols presented in this document provide a valuable resource for researchers in this field.

References

Protocol for dissolving (E)-4,6-Dichloro-2-styrylquinazoline for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of (E)-4,6-Dichloro-2-styrylquinazoline for experimental use, based on established practices for quinazoline-based compounds in biomedical research. Additionally, it outlines the potential signaling pathways this compound may modulate, reflecting the common mechanisms of action for this class of molecules.

Data Presentation: Solubility and Stock Solutions

SolventTypical Stock Concentration RangeRemarks
Dimethyl Sulfoxide (DMSO) 10 mM - 50 mMHigh purity, anhydrous DMSO is recommended. Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. Warm to room temperature before use.
Ethanol (EtOH) 1 mM - 10 mMSolubility may be lower than in DMSO. Use absolute ethanol. May be suitable for specific assays where DMSO is not tolerated.
Aqueous Buffers (e.g., PBS) < 100 µMGenerally, very low solubility. Direct dissolution is not recommended. Dilute from a DMSO or EtOH stock solution. Ensure the final solvent concentration is compatible with the assay and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell-based assays).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various in vitro and in vivo experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.30117 mg of this compound (Molecular Weight: 301.17 g/mol ).

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube or vial. Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettors and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of culture medium. Mix thoroughly by pipetting.

  • Final Working Solutions: Prepare the final working concentrations by further diluting the intermediate solution into the appropriate volume of cell culture medium. For example, to prepare a final concentration of 10 µM in a final well volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound. This is crucial to account for any effects of the solvent on the experimental outcome.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Potential Signaling Pathways and Experimental Workflow

Quinazoline derivatives are a well-established class of compounds in cancer research, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate a potential mechanism of action for this compound, focusing on the EGFR and PI3K/Akt pathways, which are commonly inhibited by such molecules.[1][2][3][4] A general experimental workflow for screening the effects of the compound is also provided.

EGFR_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Compound (E)-4,6-Dichloro-2- styrylquinazoline Compound->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Potential inhibition of the EGFR signaling pathway.

PI3K_Akt_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses: - Proliferation - Survival - Growth Downstream->Response Regulates Compound (E)-4,6-Dichloro-2- styrylquinazoline Compound->PI3K Inhibits

Potential inhibition of the PI3K/Akt signaling pathway.

Experimental_Workflow Start Start: Compound Dissolution (Protocol 1) Prepare_Working Prepare Working Solutions (Protocol 2) Start->Prepare_Working Cell_Treatment Cell Line Treatment (e.g., Cancer Cell Lines) Prepare_Working->Cell_Treatment Cytotoxicity_Assay Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Study Western_Blot Western Blot (p-EGFR, p-Akt, etc.) Mechanism_Study->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism_Study->Cell_Cycle_Assay End End: Data Analysis & Interpretation Western_Blot->End Apoptosis_Assay->End Cell_Cycle_Assay->End

General experimental workflow for compound screening.

References

Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on published research on structurally related quinazoline and 2-styrylquinazoline derivatives. As of the date of this document, specific experimental data and established therapeutic protocols for (E)-4,6-dichloro-2-styrylquinazoline are limited in publicly available literature. Therefore, the information provided herein is intended to serve as a foundational guide for research and development, and specific experimental parameters should be optimized for the target compound.

Introduction

This compound is a member of the quinazoline family of compounds, a class of heterocyclic aromatic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Numerous quinazoline derivatives have been developed as potent anticancer agents, with several approved for clinical use, primarily as kinase inhibitors.[2][4] The presence of the styryl group at the 2-position and the dichloro substitution on the quinazoline ring are key structural features that are anticipated to contribute to its biological activity, potentially through the inhibition of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6]

These application notes provide an overview of the potential therapeutic applications of this compound and detailed protocols for its synthesis and biological evaluation based on methodologies reported for analogous compounds.

Potential Therapeutic Applications

Based on the known activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:

  • Oncology: As a potential inhibitor of receptor tyrosine kinases like EGFR, this compound could be explored for its efficacy in cancers characterized by EGFR overexpression or mutation, such as non-small cell lung cancer, colorectal cancer, and glioblastoma.[5][7][8]

  • Antimicrobial Infections: Some styrylquinazoline derivatives have demonstrated antibacterial and antifungal properties, suggesting a potential application in treating infectious diseases.[4]

Postulated Mechanism of Action: EGFR Inhibition

Many 2-styrylquinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[5] Overactivation of the EGFR signaling pathway is a hallmark of many cancers and leads to increased cell proliferation, survival, and metastasis. This compound is hypothesized to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand EGF Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound (E)-4,6-dichloro- 2-styrylquinazoline Compound->EGFR

Figure 1: Postulated EGFR signaling pathway inhibition.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and evaluation of similar quinazoline derivatives and should be optimized for this compound.

Synthesis Protocol

A plausible synthetic route for this compound involves a one-pot, three-component reaction.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product & Purification Chalcone 1-(2-amino-4,6-dichlorophenyl)- 3-phenylprop-2-en-1-one Reaction One-Pot Cyclocondensation Cu(OAc)2 catalyst, Aerobic conditions Chalcone->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Ammonium Ammonium Acetate Ammonium->Reaction Product (E)-4,6-dichloro- 2-styrylquinazoline Reaction->Product Purification Column Chromatography Product->Purification

Figure 2: General synthetic workflow.

Materials:

  • 1-(2-amino-4,6-dichlorophenyl)-3-phenylprop-2-en-1-one

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Copper(II) acetate (Cu(OAc)2)

  • Solvent (e.g., ethanol or acetic acid)

  • Silica gel for column chromatography

  • Eluents (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of 1-(2-amino-4,6-dichlorophenyl)-3-phenylprop-2-en-1-one (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in the chosen solvent, add ammonium acetate (2 equivalents) and a catalytic amount of Cu(OAc)2.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.

MTT_Assay_Workflow Seed Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Calculate Calculate IC50 value Measure->Calculate

Figure 3: MTT assay experimental workflow.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro EGFR Kinase Inhibition Assay

This protocol is for determining the direct inhibitory effect of the compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the EGFR enzyme, the substrate, and the kinase assay buffer.

  • Add varying concentrations of this compound or a known EGFR inhibitor (positive control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound and Related Compounds

CompoundCell LineIC50 (µM)Reference
This compound A549 (Lung) To be determined-
This compound MCF-7 (Breast) To be determined-
This compound HCT116 (Colon) To be determined-
Compound Analog AA549 (Lung)5.8[4]
Compound Analog BMCF-7 (Breast)8.2[4]
Gefitinib (Control)A549 (Lung)0.5[2]

Table 2: Hypothetical In Vitro EGFR Kinase Inhibitory Activity

CompoundEGFR Kinase IC50 (nM)Reference
This compound To be determined-
Compound Analog C150[5]
Erlotinib (Control)2[5]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols, based on established methodologies for related compounds, offer a starting point for the comprehensive evaluation of its biological activity. Further studies are warranted to elucidate its precise mechanism of action, efficacy in preclinical models, and overall therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening with (E)-4,6-Dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(E)-4,6-Dichloro-2-styrylquinazoline , a novel synthetic quinazoline derivative, presents a promising scaffold for the development of new therapeutic agents. Quinazoline-based compounds have a well-documented history as potent inhibitors of various kinases and have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The styryl moiety attached at the 2-position of the quinazoline core is a key structural feature that can enhance biological activity. These application notes provide an overview of the potential utility of this compound in high-throughput screening (HTS) for drug discovery.

Anticancer Activity

Many quinazoline derivatives are known to exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. While the specific mechanism of this compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may act on similar targets.

A proposed mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway often dysregulated in various cancers. Inhibition of EGFR can lead to the downregulation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.

High-throughput screening of this compound against a panel of cancer cell lines can be employed to identify sensitive cancer types and to determine its potency and selectivity. Cell-based HTS assays are valuable tools for identifying potential chemotherapeutic agents.[1]

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis Compound (E)-4,6-Dichloro-2- styrylquinazoline Compound->EGFR EGF EGF EGF->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action for antimicrobial quinazolines can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

High-throughput screening can efficiently evaluate the antimicrobial spectrum of this compound against a diverse panel of pathogenic bacteria and fungi. Colorimetric assays, such as those using resazurin, are cost-effective and suitable for high-throughput screening of antimicrobial compounds.[2]

Data Presentation

The following tables present hypothetical quantitative data from high-throughput screening of this compound to illustrate its potential efficacy.

Table 1: Hypothetical Anticancer Activity (IC50 Values)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
HCT116Colon Carcinoma3.8
DU145Prostate Carcinoma7.2
HeLaCervical Adenocarcinoma4.5

Table 2: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Values)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria8
Escherichia coli (ATCC 25922)Gram-negative Bacteria16
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria32
Candida albicans (ATCC 90028)Fungal Pathogen16

Experimental Protocols

Protocol 1: High-Throughput Cell-Based Anticancer Screening

This protocol describes a cell viability assay using a resazurin-based reagent to determine the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow for Anticancer Screening

anticancer_workflow A 1. Cell Seeding (384-well plates) B 2. Compound Addition (this compound serial dilutions) A->B C 3. Incubation (72 hours) B->C D 4. Reagent Addition (Resazurin-based) C->D E 5. Incubation (2-4 hours) D->E F 6. Data Acquisition (Fluorescence Reading) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for high-throughput anticancer screening.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Resazurin-based cell viability reagent

  • Phosphate-buffered saline (PBS)

  • 384-well clear-bottom black plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Using an automated liquid handler, seed 5,000 cells in 40 µL of complete medium per well into 384-well plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.

Protocol 2: High-Throughput Antimicrobial Susceptibility Testing

This protocol outlines a broth microdilution assay using a resazurin-based indicator to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow A 1. Compound Plating (this compound serial dilutions in 384-well plates) B 2. Inoculum Preparation (Standardized microbial suspension) A->B C 3. Inoculation (Addition of microbial suspension to wells) B->C D 4. Incubation (18-24 hours) C->D E 5. Reagent Addition (Resazurin) D->E F 6. Incubation (1-4 hours) E->F G 7. Data Acquisition & Analysis (Visual or Spectrophotometric MIC determination) F->G

References

Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research data specifically detailing the biological activity and mechanisms of "(E)-4,6-dichloro-2-styrylquinazoline" is limited. The following application notes and protocols are based on studies of structurally related 2-styrylquinoline and quinazoline derivatives, which have shown promise as anticancer agents. These notes are intended to serve as a guide for researchers and drug development professionals interested in this class of compounds.

Introduction

Quinazoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties. The 2-styryl derivatives of these heterocycles have attracted considerable attention due to their potential to induce cancer cell death through various mechanisms, such as cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS). This document provides an overview of the potential applications of this compound and its analogs in oncology drug discovery, along with detailed protocols for their evaluation.

Data Presentation: Anticancer Activity of Related Quinazoline and Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of several quinazoline and quinoline derivatives against various human cancer cell lines, as reported in the literature. This data provides a comparative baseline for the potential efficacy of novel analogs like this compound.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Quinazolinone-based RhodanineCompound 45HL-60 (Leukemia)1.2[1]
K-562 (Leukemia)1.5[1]
Quinoline-based DihydrazoneCompound 3bMCF-7 (Breast Cancer)7.016[2]
Compound 3cMCF-7 (Breast Cancer)7.05[2]
2-Aryl-6-diethylaminoquinazolinoneCompound 1lKB (Epidermoid Carcinoma)0.08[3]
Hep-G2 (Hepatocellular Carcinoma)0.02[3]
LU-1 (Lung Carcinoma)0.04[3]
MCF-7 (Breast Cancer)0.03[3]
4-aminoquinazoline derivativeCompound 15oPC-3 (Prostate Cancer)1.96 ± 0.15[4]

Experimental Protocols

This protocol describes a generalized method for the synthesis of 2-styrylquinazoline derivatives via the condensation of a 2-methylquinazoline precursor with an appropriate benzaldehyde.

Materials:

  • 2-methyl-4,6-dichloroquinazoline

  • Substituted benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of 2-methyl-4,6-dichloroquinazoline (1.0 eq.), the desired substituted benzaldehyde (1.2 eq.), and anhydrous sodium acetate (2.0 eq.) in acetic anhydride (10 volumes) is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.

  • The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound or analog stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the growth medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

G cluster_0 Experimental Workflow: Anticancer Evaluation A Synthesis and Characterization of this compound B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Selection of Lead Compound(s) C->D E Mechanism of Action Studies D->E I In Vivo Efficacy Studies (Xenograft Models) D->I F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V/PI Staining) E->G H ROS Measurement E->H

Caption: Workflow for the evaluation of novel anticancer agents.

G cluster_1 Hypothesized Signaling Pathway Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation (Caspase-3, -9) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of action for styrylquinazolines.

Potential Mechanism of Action

Based on studies of related compounds, this compound may exert its anticancer effects through a multi-faceted mechanism:

  • Induction of Oxidative Stress: Similar to other styrylquinoline derivatives, this compound may increase the intracellular levels of reactive oxygen species (ROS).[5] This elevation in ROS can lead to cellular damage and trigger apoptotic pathways.

  • Apoptosis Induction: The compound could induce programmed cell death, or apoptosis. This is often mediated by the activation of caspases, key enzymes in the apoptotic cascade.[1][5]

  • Cell Cycle Arrest: It is plausible that this compound could interfere with the normal progression of the cell cycle, causing cells to arrest in a particular phase (e.g., G2/M), thereby preventing their proliferation.[4][5]

  • Kinase Inhibition: The quinazoline scaffold is present in several approved tyrosine kinase inhibitors.[6] Therefore, it is possible that this compound could inhibit the activity of protein kinases that are crucial for cancer cell growth and survival.

Further mechanistic studies, such as cell cycle analysis, apoptosis assays, and kinase profiling, would be necessary to fully elucidate the mode of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-4,6-Dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of (E)-4,6-dichloro-2-styrylquinazoline. The information is designed to address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a condensation reaction between 4,6-dichloro-2-methylquinazoline and benzaldehyde.

Q1: My starting material, 4,6-dichloro-2-methylquinazoline, is difficult to synthesize or procure. What is a reliable method for its preparation?

A1: A common and effective method for synthesizing the 4,6-dichloro-2-methylquinazoline precursor involves a two-step process starting from 5-chloroanthranilic acid. The first step is a condensation with acetic anhydride to form 2-methyl-6-chloro-4H-3,1-benzoxazin-4-one, followed by chlorination.

A generalized protocol is provided below.

Q2: The condensation reaction between 4,6-dichloro-2-methylquinazoline and benzaldehyde is giving a low yield. How can I improve it?

A2: Low yields in this condensation reaction can be attributed to several factors. Here is a systematic approach to optimizing the reaction conditions:

  • Choice of Catalyst and Solvent: The reaction is typically catalyzed by a base or an acid. Anhydrous zinc chloride (ZnCl₂) in a high-boiling solvent like N,N-dimethylformamide (DMF) or acetic anhydride can be effective.

  • Reaction Temperature and Time: This condensation often requires elevated temperatures to proceed at a reasonable rate. A temperature range of 120-160 °C is a good starting point. Reaction times can vary from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent degradation of the product.

  • Stoichiometry of Reactants: While a 1:1 molar ratio of the reactants is theoretically required, using a slight excess of benzaldehyde (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction. Performing the reaction under anhydrous conditions and using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side-products and how can I minimize them?

A3: The formation of byproducts is a common issue. Potential side-reactions include:

  • Self-condensation of Benzaldehyde: Under basic conditions, benzaldehyde can undergo self-condensation. Using an appropriate catalyst and controlling the reaction temperature can minimize this.

  • Decomposition of Starting Materials or Product: At high temperatures, the quinazoline ring system or the styryl group may be susceptible to degradation. It is important to find a balance between a sufficiently high temperature for the reaction to proceed and a temperature that does not cause significant decomposition.

  • Formation of the Z-isomer: While the E-isomer is generally more stable, the formation of the Z-isomer is possible. Isomerization can sometimes be promoted by exposure to UV light or by certain catalysts. Purification by column chromatography can separate the isomers.

To minimize byproducts, ensure all reagents and solvents are pure and anhydrous. A slow, dropwise addition of benzaldehyde to the reaction mixture at an elevated temperature can also be beneficial.

Q4: The purification of the final product, this compound, is challenging. What is the recommended purification method?

A4: The crude product is typically a solid. The following purification strategy is recommended:

  • Initial Work-up: After the reaction is complete, the mixture is cooled and poured into ice-cold water or a saturated sodium bicarbonate solution to precipitate the crude product. The solid is then collected by filtration and washed with water.

  • Recrystallization: Recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes is often effective for removing many impurities.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is the next step. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, is usually effective in separating the desired product from byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q: What is the expected stereochemistry of the styryl double bond?

A: The condensation reaction generally leads to the formation of the thermodynamically more stable (E)-isomer as the major product. The presence of the (Z)-isomer is possible but is usually in minor amounts. The stereochemistry can be confirmed by ¹H NMR spectroscopy, where the coupling constant (J-value) for the vinyl protons is typically larger for the E-isomer (> 15 Hz) compared to the Z-isomer (< 12 Hz)[1].

Q: Can I use substituted benzaldehydes in this reaction?

A: Yes, this reaction is generally tolerant of a variety of substituents on the benzaldehyde ring. Both electron-donating and electron-withdrawing groups can be used, although they may affect the reaction rate and yield. For example, electron-withdrawing groups on the benzaldehyde may make the carbonyl carbon more electrophilic and potentially increase the reaction rate.

Q: What are some alternative synthetic routes to this compound?

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of styrylquinazolines based on literature reports for analogous compounds. Note that these are for illustrative purposes and optimization will be required for the specific synthesis of this compound.

PrecursorAldehydeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-Methylquinazolin-4(3H)-oneBenzaldehydeNeat (Microwave)--High[1]
2'-AminochalconesBenzaldehydeCu(OAc)₂ / Chlorobenzene1504-675-88[3]
4,6-dihydroxy-2-methylpyrimidine-Thionyl chloride / Acetonitrile80394(for precursor)

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-2-methylquinazoline (Precursor)

This protocol is a representative procedure based on the synthesis of similar chlorinated quinazolines.

  • Step 1: Synthesis of 2-methyl-6-chloro-4H-3,1-benzoxazin-4-one

    • To a solution of 5-chloroanthranilic acid (1 equivalent) in pyridine (5-10 volumes), slowly add acetic anhydride (1.5 equivalents) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Step 2: Synthesis of 4,6-dichloro-2-methylquinazoline

    • A mixture of 2-methyl-6-chloro-4H-3,1-benzoxazin-4-one (1 equivalent), phosphorus oxychloride (POCl₃, 5-10 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux (around 110 °C) for 4-6 hours.

    • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured into crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dichloro-2-methylquinazoline (1 equivalent), benzaldehyde (1.1 equivalents), and anhydrous zinc chloride (ZnCl₂, 1.2 equivalents).

  • Add acetic anhydride (5-10 volumes) as the solvent.

  • Heat the reaction mixture to reflux (around 140 °C) and maintain for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Stir the mixture for 30 minutes to allow for the precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start 5-Chloroanthranilic Acid step1 Acetic Anhydride, Pyridine start->step1 intermediate 2-Methyl-6-chloro-4H-3,1-benzoxazin-4-one step1->intermediate step2 POCl3, cat. DMF intermediate->step2 precursor 4,6-Dichloro-2-methylquinazoline step2->precursor step3 ZnCl2, Acetic Anhydride precursor->step3 benzaldehyde Benzaldehyde benzaldehyde->step3 final_product This compound step3->final_product TroubleshootingYield cluster_optimization Reaction Optimization cluster_purification Purification Issues cluster_byproducts Minimizing Byproducts start Low Yield in Condensation Step q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes Check TLC a1_no No q1->a1_no Check TLC pur1 Significant byproduct formation observed a1_yes->pur1 opt1 Increase reaction time a1_no->opt1 opt2 Increase temperature opt1->opt2 opt3 Use slight excess of benzaldehyde opt2->opt3 opt4 Ensure anhydrous conditions (e.g., use Dean-Stark) opt3->opt4 pur2 Optimize purification: - Recrystallization solvent screen - Column chromatography pur1->pur2 byprod1 Consider side reactions: - Benzaldehyde self-condensation - Thermal decomposition pur1->byprod1 byprod2 Refine conditions: - Lower temperature - Slower addition of aldehyde byprod1->byprod2

References

Technical Support Center: (E)-4,6-Dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (E)-4,6-dichloro-2-styrylquinazoline in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading rapidly. What are the common causes?

A1: Rapid degradation can be attributed to several factors. Quinazoline derivatives' stability can be influenced by the solvent, temperature, and exposure to light.[1][2] For instance, some quinazolines show better stability in water than in DMSO.[1] It is also crucial to protect the solution from light, as photolytic degradation has been observed in related compounds.[2] Consider preparing fresh solutions for each experiment and storing stock solutions at low temperatures (e.g., 4°C or -20°C) in the dark.[1]

Q2: I am observing unexpected peaks in my HPLC analysis. What could they be?

A2: Unexpected peaks are likely degradation products. Forced degradation studies on related compounds have shown that hydrolysis (acidic or basic) and oxidation can lead to the formation of new chemical entities.[3][4] To identify these, a systematic forced degradation study is recommended, where the compound is intentionally exposed to stress conditions such as acid, base, peroxide, heat, and light.[4][5] The resulting degradants can then be characterized using techniques like LC-MS.

Q3: What is the recommended solvent for dissolving this compound?

Q4: How long can I store the solution, and under what conditions?

A4: The storage stability depends on the solvent and temperature. For some quinazoline derivatives in DMSO, stability has been observed for up to 96 hours.[6] In another study, a quinazoline derivative in an aqueous solution was stable for over 40 days when stored at 4°C in the dark.[8] It is recommended to perform a preliminary stability study for your specific experimental conditions. As a general guideline, store stock solutions at 4°C or -20°C, protected from light, and for the shortest time feasible.

Quantitative Data on Quinazoline Derivative Stability

The following table summarizes stability data for various quinazoline derivatives from published studies, offering a comparative reference for this compound.

Compound ClassSolventConcentrationStorage ConditionStability DurationAnalytical Method
Quinazoline Derivatives0.2% DMSONot SpecifiedNot SpecifiedUp to 96 hoursHPLC
BG1189 (Quinazoline Derivative)DMSO10⁻³ MRoom Temperature552 hours (23 days)UV-Vis Spectroscopy
BG1190 (Quinazoline Derivative)DMSO10⁻³ MRoom Temperature216 hours (9 days)UV-Vis Spectroscopy
BG1189 & BG1190Ultrapure Water10⁻³ MRoom Temperature624 hours (26 days)UV-Vis Spectroscopy
BG1188 (Quinazoline Derivative)Ultrapure Water10⁻³ M4°C, Dark>1032 hours (43 days)UV-Vis Spectroscopy
BG1188 (Quinazoline Derivative)DMSO10⁻³ MNot SpecifiedUnstableUV-Vis Spectroscopy

Experimental Protocols

Protocol for Assessing the Solution Stability of this compound using HPLC

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution in an incubator at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber.

    • Control Sample: Dilute an aliquot of the stock solution with the experimental solvent and keep it under normal conditions.

  • Sample Analysis:

    • Before HPLC analysis, neutralize the acidic and basic samples.

    • Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6] The detection wavelength should be set to the λmax of the compound.

    • Inject the control and stressed samples into the HPLC system.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock_solution Prepare Stock Solution (e.g., 1 mg/mL in DMSO) acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (60°C) stock_solution->thermal Expose to Stress photo Photolytic Stress (UV Light) stock_solution->photo Expose to Stress control Control Sample (Normal Conditions) stock_solution->control Expose to Stress hplc HPLC Analysis (RP-C18 Column) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples control->hplc Analyze Samples data_analysis Calculate % Degradation hplc->data_analysis pathway Identify Degradation Products (LC-MS) data_analysis->pathway stability_profile Establish Stability Profile pathway->stability_profile

References

Technical Support Center: (E)-4,6-Dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-4,6-Dichloro-2-styrylquinazoline. This guide provides essential information, troubleshooting advice, and protocols to help you maintain the integrity and stability of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. For optimal preservation, storage at -20°C is recommended, especially for long-term use.

Q2: Which solvents are suitable for dissolving and storing this compound?

A2: Dimethyl sulfoxide (DMSO) is commonly used for creating stock solutions of quinazoline derivatives. Studies on similar compounds have shown good stability in DMSO for up to 96 hours when stored properly.[1] For aqueous experimental buffers, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous medium immediately before use. Avoid boiling aqueous solutions, as this can cause hydrolysis of the quinazoline ring.[2][3]

Q3: Is this compound sensitive to light?

A3: Yes, the (E)-styryl group makes the compound susceptible to light. Exposure to UV or even ambient light can induce isomerization from the (E)-isomer to the (Z)-isomer, which may alter its biological activity.[4][5] Prolonged light exposure can lead to further photodegradation.[4][6] Therefore, all solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil. Experiments should be conducted with minimal light exposure.

Q4: How does pH affect the stability of this compound?

A4: The quinazoline ring system is generally stable in cold, dilute acidic or alkaline solutions. However, it is susceptible to degradation and hydrolysis under harsh pH conditions, particularly when heated.[2][3] It is advisable to maintain experimental conditions within a neutral pH range (pH 6-8) unless the experimental design requires otherwise. If you must work outside this range, perform a preliminary stability test.

Q5: What are the primary signs of compound degradation?

A5: Signs of degradation can include:

  • A decrease in the expected biological activity or potency of the compound.

  • Changes in the physical appearance of the solid or solution (e.g., color change).

  • The appearance of new peaks and a decrease in the main peak area during chromatographic analysis (e.g., HPLC, LC-MS).

  • Shifts in the absorbance spectrum when analyzed by UV-Vis spectroscopy.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experimentation.

Problem: I am observing a progressive loss of my compound's activity in my cell-based assay.

Potential Cause Troubleshooting Action
Photodegradation The (E)-styryl moiety is light-sensitive. Protect your samples from light at all stages. Use amber vials, cover plates with foil, and minimize exposure to ambient light.
Hydrolysis in Aqueous Buffer The quinazoline core can be unstable in aqueous media over time, especially at non-neutral pH or elevated temperatures.[2][3] Prepare fresh dilutions from a DMSO stock for each experiment. Avoid storing the compound in aqueous buffers for extended periods.
Solvent Instability While generally stable in DMSO, very long-term storage in solution is not recommended. Prepare fresh working solutions from a recently prepared stock.
Oxidation The compound may be susceptible to oxidation. Ensure your solvents are high-purity and consider degassing aqueous buffers if oxidative degradation is suspected.

Problem: My HPLC/LC-MS analysis shows multiple peaks that were not present in the initial analysis.

Potential Cause Troubleshooting Action
(E/Z) Isomerization A new peak with the same mass-to-charge ratio (m/z) as the parent compound may indicate the formation of the (Z)-isomer due to light exposure.[4] Re-analyze a freshly prepared sample, ensuring complete light protection.
Chemical Degradation Peaks with different m/z values suggest chemical breakdown. This could be due to hydrolysis, oxidation, or reaction with a component in your solvent/buffer.
Contamination Ensure the purity of your solvents and the cleanliness of your vials and equipment.
Troubleshooting Logic Flow

The following diagram illustrates a logical workflow to diagnose potential degradation issues.

G start Issue: Loss of Activity or Appearance of New HPLC Peaks check_light Was the compound protected from light at all times? start->check_light photodeg Root Cause: Photodegradation or E/Z Isomerization Action: Repeat experiment using amber vials and minimal light. check_light->photodeg No check_storage How was the compound stored in solution (time, temp, solvent)? check_light->check_storage Yes light_yes Yes light_no No hydrolysis Root Cause: Hydrolysis or Solvent-Mediated Degradation Action: Prepare fresh solutions immediately before each use. check_storage->hydrolysis Stored in aqueous buffer or for prolonged periods. check_ph What was the pH and temperature of the medium? check_storage->check_ph Freshly prepared in DMSO, diluted just before use. storage_good Freshly prepared in DMSO, diluted just before use. storage_bad Stored in aqueous buffer or for prolonged periods. ph_degradation Root Cause: pH/Thermal Degradation Action: Perform stability check under these specific conditions. check_ph->ph_degradation High/Low pH or >37°C final_check If issues persist, re-evaluate solvent purity and potential interactions with other reagents. check_ph->final_check Neutral pH, Room Temp ph_neutral Neutral pH, Room Temp ph_harsh High/Low pH or >37°C

Caption: Troubleshooting workflow for degradation of this compound.

Data Summary

While quantitative data for this compound is unavailable, the table below summarizes key stability factors based on related chemical structures.

Factor Potential Effect Recommended Prevention Strategy Relevant Citation(s)
Light (UV/Ambient) E/Z isomerization of the styryl double bond; potential for photodegradation.Store solid and solutions protected from light (amber vials, foil). Minimize light exposure during experiments.[4][5][6]
Temperature Elevated temperatures, especially when in solution, can accelerate degradation. Boiling in aqueous solutions can cause hydrolysis.Store stock solutions at -20°C. Avoid heating aqueous solutions.[2][3]
pH Stable in cold, dilute neutral solutions. Risk of hydrolysis in boiling acidic or alkaline solutions.Maintain pH between 6-8 for aqueous experiments. If other conditions are needed, verify stability first.[2][3]
Solvent Generally stable in DMSO for short-term storage. Long-term stability in aqueous buffers is low.Prepare fresh working solutions from a DMSO stock for each experiment. Avoid pre-diluting and storing in aqueous media.[1]
Oxygen Potential for oxidative degradation of the styryl moiety or quinazoline ring.Use high-purity solvents. For sensitive experiments, consider using degassed buffers.[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability

This protocol describes a method to assess the stability of this compound in a specific solvent or buffer using HPLC.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM). This is your T=0 reference sample. Protect it from light and store it at -20°C.

  • Preparation of Test Solution:

    • Dilute the stock solution to the final desired concentration (e.g., 50 µM) in the buffer or solvent system you wish to test (e.g., PBS, pH 7.4).

  • Incubation:

    • Aliquot the test solution into several amber HPLC vials.

    • Store the vials under the desired test conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial for analysis.

    • Analyze the sample immediately by a validated HPLC method.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Note the appearance and area of any new peaks, which may represent degradation products or isomers.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO (T=0 Sample) prep_test Dilute to Final Concentration in Test Buffer prep_stock->prep_test aliquot Aliquot into Amber Vials prep_test->aliquot incubate Incubate under Test Conditions (e.g., 37°C) aliquot->incubate hplc Analyze via HPLC at Time Points (0, 2, 4, 8, 24h) incubate->hplc data Calculate % Remaining vs. T=0 and Monitor New Peaks hplc->data

Caption: Experimental workflow for assessing compound stability via HPLC.

Protocol 2: Recommended Handling for Routine Experiments
  • Stock Solution: Allow the solid compound to equilibrate to room temperature before opening the vial. Prepare a stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO. Store this stock in small aliquots at -20°C or -80°C in amber vials to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw one aliquot of the stock solution. Dilute the stock solution directly into the experimental buffer or media to the final working concentration immediately before adding it to your assay.

  • Light Protection: Keep all solutions containing the compound protected from light by using amber tubes/vials or by wrapping standard labware in aluminum foil.

  • Disposal: Dispose of any unused working solution at the end of the day. Do not store the compound in dilute aqueous solutions.

References

Technical Support Center: Purification of (E)-4,6-Dichloro-2-styrylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (E)-4,6-dichloro-2-styrylquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for quinazoline derivatives, including this compound, are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: How do I choose the right purification technique?

A2:

  • Recrystallization: Ideal for large quantities of solid material where the impurities have significantly different solubility profiles from the product. It is a cost-effective method for achieving high purity.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. It is suitable for a wide range of scales, from milligrams to kilograms.[1][2][3]

  • Preparative HPLC: Offers the highest resolution and is best for final polishing steps to achieve very high purity (>99%). It is often used for smaller quantities due to cost and complexity.[4]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Decomposition on silica gel can be a problem for certain compounds.[1] Consider the following:

  • Deactivate the silica gel: Reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Use an alternative stationary phase: Alumina or Florisil can be less harsh alternatives to silica gel.[1]

  • Minimize contact time: Run the column faster to reduce the time the compound is in contact with the stationary phase.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. - The boiling point of the solvent is too high.- The compound is melting in the hot solvent.- Impurities are preventing crystallization.- Use a lower-boiling point solvent.- Ensure the dissolution temperature is below the melting point of the compound.- Try a different solvent system or pre-purify by another method (e.g., a quick filtration through a silica plug).
Low recovery of the purified product. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Allow the solution to cool slowly and for an adequate amount of time.- Cool the solution in an ice bath before filtration to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the compound from impurities. - Inappropriate solvent system (eluent).- Column was packed improperly.- Column was overloaded with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- Ensure the column is packed uniformly without any cracks or channels.- Use an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight).
The compound is not eluting from the column. - The eluent is not polar enough.- The compound has decomposed on the column.- Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel using 2D TLC.[1][5] If it is unstable, consider alternative stationary phases like alumina or deactivating the silica gel.
The compound elutes too quickly (with the solvent front). - The eluent is too polar.- Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity.
Streaking or tailing of bands. - The compound is not very soluble in the eluent.- The sample was loaded in a solvent that is too strong.- Choose an eluent system that provides good solubility for your compound.- Dissolve the sample in a minimal amount of a weak solvent (like dichloromethane) and load it onto the column.[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask. Add the solvent portion-wise with gentle heating and swirling until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.3 for the target compound and good separation from impurities.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes or flasks.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product. .

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude This compound (with impurities) Recrystallization Recrystallization Crude->Recrystallization High Yield Solid ColumnChromatography Column Chromatography Crude->ColumnChromatography Mixed Impurities PrepHPLC Preparative HPLC Crude->PrepHPLC High Purity Needed Small Scale TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Analysis PrepHPLC->HPLC Pure Pure this compound (>95% Purity) TLC->Pure HPLC->Pure NMR NMR Spectroscopy Pure->NMR Characterization

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Column_Chromatography cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation in Column Cause1 Incorrect Solvent System Start->Cause1 Cause2 Improper Column Packing Start->Cause2 Cause3 Column Overload Start->Cause3 Cause4 Compound Instability Start->Cause4 Sol1 Optimize Eluent with TLC Cause1->Sol1 Sol2 Repack Column Carefully Cause2->Sol2 Sol3 Reduce Sample Load Cause3->Sol3 Sol4 Use Alternative Stationary Phase (e.g., Alumina) Cause4->Sol4

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Styrylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of styrylquinazolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing styrylquinazolines?

A1: The most prevalent methods for synthesizing styrylquinazolines involve the introduction of the styryl moiety to a pre-formed quinazoline ring or the construction of the quinazoline ring with the styryl group already in place. Common named reactions employed include the Wittig reaction, Heck coupling, Claisen-Schmidt condensation, and the Friedländer synthesis.

Q2: Why are styrylquinazolines of interest in drug development?

A2: Styrylquinazolines are a class of compounds that have garnered significant interest in drug development due to their potential as kinase inhibitors. Many derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. By inhibiting EGFR and its downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, these compounds can modulate cell proliferation, survival, and other processes involved in tumorigenesis.[1][2][3][4][5][6][7][8][9][10][11]

Q3: What is the typical stereochemistry of the styryl double bond in these syntheses?

A3: In most synthetic methods, the trans or (E)-isomer of the styryl double bond is the thermodynamically more stable and, therefore, the major product. However, the formation of the cis or (Z)-isomer can occur, particularly in reactions like the Wittig reaction, depending on the nature of the ylide used.

Troubleshooting Guides for Common Side Reactions

Below are troubleshooting guides for common side reactions encountered in popular synthetic routes to styrylquinazolines.

Wittig Reaction

The Wittig reaction is a versatile method for forming the styryl double bond by reacting a quinazoline-derived phosphonium ylide with an aromatic aldehyde, or vice versa.

Diagram of the Wittig Reaction Workflow

Wittig_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Quinazoline Phosphonium Salt Quinazoline Phosphonium Salt Base Addition Base Addition Quinazoline Phosphonium Salt->Base Addition Aromatic Aldehyde Aromatic Aldehyde Reaction with Aldehyde Reaction with Aldehyde Aromatic Aldehyde->Reaction with Aldehyde Ylide Formation Ylide Formation Base Addition->Ylide Formation Ylide Formation->Reaction with Aldehyde Oxaphosphetane Intermediate Oxaphosphetane Intermediate Reaction with Aldehyde->Oxaphosphetane Intermediate Desired (E)-Styrylquinazoline Desired (E)-Styrylquinazoline Oxaphosphetane Intermediate->Desired (E)-Styrylquinazoline Side Product: (Z)-Styrylquinazoline Side Product: (Z)-Styrylquinazoline Oxaphosphetane Intermediate->Side Product: (Z)-Styrylquinazoline Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide

Caption: Workflow of the Wittig reaction for styrylquinazoline synthesis.

Common Side Reaction: Formation of (Z)-Isomer

Symptom Possible Cause Troubleshooting Solution
Presence of a significant amount of the (Z)-isomer in the final product, confirmed by 1H NMR (vinyl protons coupling constant < 12 Hz). Use of a non-stabilized ylide. Non-stabilized ylides (e.g., those with alkyl substituents) tend to favor the formation of the cis or (Z)-alkene.- If possible, use a stabilized ylide (e.g., one with an electron-withdrawing group) which favors the formation of the trans or (E)-alkene. - Employ the Schlosser modification of the Wittig reaction, which involves the use of a strong base like phenyllithium at low temperatures to equilibrate the intermediate betaine to the more stable threo-isomer, leading to the (E)-alkene.
Low overall yield of the styrylquinazoline. Steric hindrance around the aldehyde or the ylide can impede the reaction.- Increase the reaction temperature and/or time. - Use a less sterically hindered aldehyde or phosphonium salt if the molecular design allows.
Heck Coupling

Heck coupling involves the palladium-catalyzed reaction of a halo-quinazoline with a styrene derivative (or vice versa) to form the styrylquinazoline.

Diagram of the Heck Coupling Troubleshooting Logic

Heck_Coupling_Troubleshooting Low Yield or No Reaction Low Yield or No Reaction Check Catalyst Activity Check Catalyst Activity Low Yield or No Reaction->Check Catalyst Activity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield or No Reaction->Optimize Reaction Conditions Isomerized Byproducts Isomerized Byproducts Ligand Choice Ligand Choice Isomerized Byproducts->Ligand Choice Reaction Temperature Reaction Temperature Isomerized Byproducts->Reaction Temperature Dehalogenation of Halo-quinazoline Dehalogenation of Halo-quinazoline Presence of Reducing Agents Presence of Reducing Agents Dehalogenation of Halo-quinazoline->Presence of Reducing Agents Use Fresh Catalyst/Ligand Use Fresh Catalyst/Ligand Check Catalyst Activity->Use Fresh Catalyst/Ligand Screen Solvents and Bases Screen Solvents and Bases Optimize Reaction Conditions->Screen Solvents and Bases Adjust Temperature and Time Adjust Temperature and Time Optimize Reaction Conditions->Adjust Temperature and Time Use Bulky Electron-Rich Ligands Use Bulky Electron-Rich Ligands Ligand Choice->Use Bulky Electron-Rich Ligands e.g., neopentyl phosphines Lower Temperature Lower Temperature Reaction Temperature->Lower Temperature Ensure Anhydrous Conditions Ensure Anhydrous Conditions Presence of Reducing Agents->Ensure Anhydrous Conditions Use High-Purity Reagents Use High-Purity Reagents Presence of Reducing Agents->Use High-Purity Reagents EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/Erk Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates Erk Erk MEK->Erk Activates Cell_Proliferation Cell_Proliferation Erk->Cell_Proliferation Promotes Styrylquinazoline Styrylquinazoline Styrylquinazoline->EGFR Inhibits

References

Technical Support Center: (E)-4,6-Dichloro-2-styrylquinazoline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (E)-4,6-Dichloro-2-styrylquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound belonging to the quinazoline family. Its structure features a quinazoline core substituted with two chlorine atoms and a styryl group in the trans (E) configuration. Compounds of this class are investigated for their potential as kinase inhibitors and anticancer agents.

Q2: What are the primary biological targets of styrylquinazoline derivatives?

Derivatives of styrylquinazoline have been shown to target several key proteins involved in cancer cell proliferation and survival. The primary targets include Epidermal Growth Factor Receptor (EGFR), Src kinase, and tubulin. Inhibition of these targets can disrupt signaling pathways that are crucial for tumor growth and metastasis.

Q3: What are the main challenges in working with this compound?

Common challenges include poor aqueous solubility, which can complicate biological assays, and potential difficulties during synthesis, such as low yields and the formation of side products. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

Synthesis and Purification

Problem: Low or no yield of the desired product during synthesis.

  • Possible Cause 1: Inefficient reaction conditions. The synthesis of styrylquinazolines often involves a multi-component reaction that can be sensitive to the choice of catalyst, solvent, and temperature.

    • Solution: Optimize the reaction conditions by screening different catalysts (e.g., copper-based catalysts), solvents, and reaction temperatures.[4][5] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6]

  • Possible Cause 2: Purity of starting materials. Impurities in the starting materials, such as the 2-aminoaryl ketone or the aldehyde, can interfere with the reaction.

    • Solution: Ensure the purity of all starting materials before use. Recrystallize or purify them if necessary.

  • Possible Cause 3: Side reactions. The formation of undesired side products can consume the starting materials and reduce the yield of the target compound.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to identify the formation of side products. Adjusting the stoichiometry of the reactants or the reaction time may help to minimize side reactions.

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Co-elution of impurities during column chromatography. The product may have a similar polarity to some of the impurities, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for column chromatography to improve separation.[1] A gradient elution may be more effective than isocratic elution. Recrystallization from a suitable solvent can also be an effective purification method.

  • Possible Cause 2: Presence of geometric isomers. The synthesis may produce a mixture of (E) and (Z) isomers, which can be difficult to separate.

    • Solution: The (E) isomer is typically the major product due to its higher thermodynamic stability. The isomers can often be distinguished by 1H NMR spectroscopy based on the coupling constants of the vinyl protons.[1] Purification by flash column chromatography or preparative TLC may be necessary to isolate the desired (E) isomer.

Biological Assays

Problem: Compound precipitates in the aqueous assay buffer.

  • Possible Cause: Poor aqueous solubility. As mentioned, styrylquinazolines often have low solubility in water-based buffers.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay buffer to the final desired concentration. Ensure vigorous mixing during dilution. The final DMSO concentration should be kept to a minimum (ideally below 1%) and should be consistent across all samples, including controls.[3] Using surfactants or other solubilizing agents may also be considered, but their compatibility with the specific assay must be verified.[2]

Problem: Inconsistent results in kinase inhibition assays (EGFR, Src).

  • Possible Cause 1: Inactive enzyme. The kinase may have lost its activity due to improper storage or handling.

    • Solution: Ensure that the kinase is stored at the recommended temperature and handled according to the manufacturer's protocol. Always include a positive control (a known inhibitor) and a negative control (no inhibitor) in your assay to verify enzyme activity.

  • Possible Cause 2: ATP concentration. In competitive kinase assays, the concentration of ATP can significantly affect the IC50 value of an inhibitor.

    • Solution: Determine the apparent Km of ATP for the kinase under your experimental conditions and use an ATP concentration close to the Km value.[7]

  • Possible Cause 3: Assay interference. The compound may interfere with the detection method of the assay (e.g., fluorescence or luminescence).

    • Solution: Run a control experiment with the compound in the absence of the enzyme to check for any intrinsic fluorescence or quenching effects.

Problem: No inhibition of tubulin polymerization observed.

  • Possible Cause 1: Inactive tubulin. Tubulin is a sensitive protein that can easily denature if not handled properly.

    • Solution: Use high-quality, polymerization-competent tubulin. Store it at -80°C and avoid repeated freeze-thaw cycles. Always keep tubulin on ice when not in use.[8]

  • Possible Cause 2: Incorrect assay temperature. Tubulin polymerization is highly temperature-dependent.

    • Solution: Ensure that the assay is performed at 37°C. The spectrophotometer used for monitoring polymerization should have a temperature-controlled cuvette holder.[8]

  • Possible Cause 3: Compound precipitation. The compound may precipitate at the concentration used in the assay, leading to an increase in light scattering that can be misinterpreted as polymerization.

    • Solution: After the polymerization reaction, cool the samples on ice to induce depolymerization. A true inhibitor of polymerization should not prevent this cold-induced depolymerization.[9]

Experimental Protocols

General Protocol for the Synthesis of (E)-2-Styrylquinazolines

This protocol is a generalized procedure based on common methods for the synthesis of styrylquinazolines.[10][11] Optimization will be required for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine the substituted 2'-aminochalcone (1.0 mmol), the appropriate aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Addition of Catalyst and Solvent: Add a copper(II) acetate catalyst (1.3 mmol), chlorobenzene (2 mL), and a few drops of glacial acetic acid.

  • Reaction: Stir the mixture at a specified temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[12][13]

General Protocol for a Kinase Inhibition Assay (e.g., EGFR)

This is a general protocol for a luminescence-based kinase assay.[14][15]

  • Prepare Reagents: Prepare the kinase buffer, kinase solution, substrate/ATP solution, and a serial dilution of the test compound.

  • Kinase Reaction: In a 96-well plate, add the kinase solution, the test compound at various concentrations, and initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP generated into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Protocol for a Tubulin Polymerization Assay

This protocol is based on monitoring the change in turbidity during tubulin polymerization.[8][9]

  • Prepare Reagents: Prepare the tubulin polymerization buffer and a solution of purified tubulin. Keep all reagents on ice.

  • Assay Setup: In a pre-chilled 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitor Polymerization: Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves in the presence of the inhibitor to the control to determine its effect on tubulin polymerization.

Quantitative Data

The following table summarizes typical quantitative data that should be recorded during the synthesis and characterization of this compound. Please note that these are representative values and will vary depending on the specific experimental conditions.

ParameterTypical Value/RangeMethod of Determination
Synthesis
Reaction Yield40-80%Gravimetric analysis after purification
Purity>95%HPLC, NMR
Characterization
Melting PointVariesMelting point apparatus
¹H NMR
Vinyl Protons (J-coupling)15-18 Hz (for E-isomer)¹H NMR Spectroscopy
Aromatic Protonsδ 7.0-8.5 ppm¹H NMR Spectroscopy
¹³C NMR
Quinazoline Carbonsδ 110-165 ppm¹³C NMR Spectroscopy
Styryl Carbonsδ 120-140 ppm¹³C NMR Spectroscopy
Mass Spectrometry
[M+H]⁺~301.03 g/mol ESI-MS

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays s1 Starting Materials (2'-aminochalcone, aldehyde) s2 One-pot Reaction (Catalyst, Solvent, Heat) s1->s2 s3 Workup & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Characterization (NMR, MS, Purity) s4->s5 b1 Stock Solution (in DMSO) s5->b1 Pure Compound b2 Serial Dilution b1->b2 b3 Kinase/Tubulin Assay b2->b3 b4 Data Analysis (IC50 determination) b3->b4 troubleshooting_synthesis start Low/No Product Yield cause1 Inefficient Reaction Conditions? start->cause1 cause2 Impure Starting Materials? start->cause2 cause3 Side Reactions? start->cause3 sol1 Optimize Catalyst, Solvent, Temperature cause1->sol1 sol2 Purify/Recrystallize Starting Materials cause2->sol2 sol3 Monitor by TLC, Adjust Stoichiometry cause3->sol3 signaling_pathway cluster_egfr EGFR Pathway cluster_src Src Pathway cluster_tubulin Microtubule Dynamics compound (E)-4,6-Dichloro-2- styrylquinazoline egfr EGFR compound->egfr Inhibits src Src Kinase compound->src Inhibits tubulin Tubulin compound->tubulin Inhibits Polymerization ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt proliferation Cell Proliferation, Survival, Motility ras_raf->proliferation pi3k_akt->proliferation focal_adhesion Focal Adhesion Signaling src->focal_adhesion focal_adhesion->proliferation microtubules Microtubules tubulin->microtubules Polymerization microtubules->proliferation

References

Enhancing the fluorescence of styrylquinazoline probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing styrylquinazoline-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the fluorescence enhancement of styrylquinazoline probes?

The principal mechanism for fluorescence enhancement is Restricted Intramolecular Rotation (RIR). In solution, the styryl and quinazoline moieties of the probe can rotate freely, which leads to non-radiative decay pathways and quenches fluorescence. When the probe binds to a target, such as amyloid-β (Aβ) aggregates, this intramolecular rotation is hindered.[1][2] This restriction blocks the non-radiative decay channels, forcing the excited molecule to relax by emitting a photon, which results in a significant increase in fluorescence quantum yield and intensity.[2]

Q2: What are the main applications of these probes?

Styrylquinazoline and related styrylquinoline probes are prominently used for the detection and imaging of protein aggregates, particularly amyloid-β (Aβ) plaques associated with Alzheimer's disease.[1][3][4] Their ability to show enhanced fluorescence upon binding makes them excellent "turn-on" probes for this purpose.[1] Additionally, derivatives have been explored for theranostic applications, combining diagnostic imaging with therapeutic activity, such as inhibiting Aβ aggregation.[2]

Q3: How do environmental factors affect the probe's fluorescence?

The photophysical properties of styrylquinazoline derivatives can be sensitive to the local environment. Solvent polarity, for instance, can influence the emission spectra.[5] A change in the polarity of the solvent can lead to a bathochromic (red) shift in the emission band and an altered Stokes shift, indicating a more polar excited state.[5] When designing experiments, it is crucial to consider the polarity of the buffer and the microenvironment of the target binding site.

Q4: Can I use these probes for quantitative measurements?

Yes, under controlled conditions, the fluorescence intensity of these probes can correlate with the concentration of the target analyte. For example, studies have shown a linear relationship between the fluorescence emission intensity and the concentration of pre-aggregated Aβ42 fibrils.[2] However, for accurate quantification, it is essential to establish a standard curve and control for factors that can affect fluorescence, such as temperature, pH, and the presence of interfering substances.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal 1. Insufficient Probe Concentration: The probe concentration is too low to produce a detectable signal.2. Low Target Concentration: The concentration of the analyte (e.g., Aβ aggregates) is below the probe's detection limit.3. Incorrect Wavelengths: The excitation or emission wavelengths are set incorrectly on the fluorometer/microscope.4. Probe Degradation: The probe has degraded due to improper storage (e.g., exposure to light).1. Optimize Probe Concentration: Perform a titration experiment to determine the optimal probe concentration.2. Increase Target Concentration: If possible, increase the analyte concentration or allow more time for aggregation.3. Verify Spectral Properties: Confirm the λmax for excitation and emission from the literature or product datasheet.[6] Ensure filter sets are appropriate.4. Use Fresh Probe: Prepare fresh probe solution from a stock stored under recommended conditions (e.g., in the dark, at low temperature).
High Background Fluorescence 1. High Probe Concentration: Excess unbound probe is contributing to the background signal.2. Probe Aggregation: The probe itself is forming fluorescent aggregates.3. Non-specific Binding: The probe is binding to other components in the sample (e.g., other proteins, cellular structures).1. Reduce Probe Concentration: Lower the probe concentration to the minimum required for a robust signal.2. Improve Solubility/Perform Washes: Use a co-solvent like DMSO to improve probe solubility. For imaging applications, include wash steps after staining to remove unbound probe.[7]3. Use a Blocking Agent: In tissue or cell imaging, use a blocking agent (e.g., BSA) to reduce non-specific binding.
Signal Fades Quickly (Photobleaching) 1. High Excitation Intensity: The intensity of the excitation light is too high, causing rapid degradation of the fluorophore.2. Prolonged Exposure: The sample is being exposed to the excitation light for extended periods.1. Reduce Light Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used.2. Minimize Exposure Time: Limit the duration of light exposure during image acquisition. Use shutters to block the light path when not acquiring data.
Inconsistent or Irreproducible Results 1. Variability in Target Aggregation: The aggregation state of the target protein is not consistent between experiments.2. Pipetting Errors: Inaccurate pipetting of the probe or analyte.3. Fluctuations in Temperature/pH: The experiment is sensitive to small changes in environmental conditions.1. Standardize Aggregation Protocol: Use a well-defined and consistent protocol for preparing aggregated protein samples. Use a positive control like Thioflavin T to verify aggregation.[1]2. Calibrate Pipettes: Ensure all pipettes are properly calibrated.3. Control Experimental Conditions: Use a temperature-controlled plate reader and ensure buffers are at the correct pH.

Data Summary

The photophysical properties of styrylquinazoline probes are highly dependent on their chemical structure. Substituents on the quinazoline ring or the styryl moiety can shift the absorption and emission spectra.

Table 1: Photophysical Properties of select trans-2-Styrylquinazolin-4-ones [6]

CompoundSubstituent (Y)Substituent (R)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
IIIcHH34542580
IIIdHNMe241551095
IIIeHOMe37045080
IIIfHNO2385550165
VIaFH38545570
VIIIaHH37544570

Data extracted from a study on 2-styryl-3-phenyl(naphthyl)-3Н-quinazolin-4-ones. 'Y' represents substituents on the quinazoline ring, and 'R' represents substituents on the styryl phenyl ring.

Experimental Protocols

Protocol 1: In Vitro Detection of Aβ Fibrils

This protocol is adapted from methodologies used for screening fluorescent probes against amyloid aggregates.[1][2]

  • Preparation of Aβ Aggregates:

    • Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is monomeric.

    • Remove the solvent by evaporation under a stream of nitrogen gas.

    • Resuspend the peptide film in a buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of ~25-50 µM.

    • Incubate the solution at 37°C with gentle agitation for 24-72 hours to induce fibril formation.

  • Fluorescence Measurement:

    • Prepare a stock solution of the styrylquinazoline probe (e.g., 1 mM in DMSO).

    • In a 96-well microplate, add the pre-aggregated Aβ solution to the desired final concentration (e.g., 1-10 µM).

    • Add the styrylquinazoline probe to a final concentration in the nanomolar to low micromolar range.

    • Include control wells: (a) probe in buffer alone, and (b) Aβ aggregates in buffer alone.

    • Incubate the plate at room temperature for 30 minutes in the dark.

    • Measure the fluorescence intensity using a plate reader set to the probe's specific excitation and emission wavelengths.

    • The fluorescence enhancement is calculated by comparing the intensity of the probe with Aβ to the probe alone.

Protocol 2: Ex Vivo Staining of Aβ Plaques in Brain Tissue

This protocol outlines a general procedure for staining amyloid plaques in fixed brain sections.[1]

  • Tissue Preparation:

    • Use paraffin-embedded or frozen brain sections from a transgenic Alzheimer's disease mouse model (e.g., APP/PS1) or human patients.

    • Deparaffinize and rehydrate the tissue sections if using paraffin-embedded samples.

    • Perform antigen retrieval if required for co-staining with antibodies.

  • Staining Procedure:

    • Wash the sections with Phosphate Buffered Saline (PBS).

    • Prepare the styrylquinazoline probe staining solution (e.g., 1 µM in a PBS/ethanol mixture).

    • Incubate the tissue sections with the probe solution for 10-30 minutes at room temperature in the dark.

    • Wash the sections thoroughly with PBS to remove unbound probe.

    • (Optional) Perform counterstaining with a nuclear stain like DAPI.

  • Imaging:

    • Mount the stained sections with an anti-fade mounting medium.

    • Visualize the sections using a confocal or fluorescence microscope with appropriate filter sets for the probe and any other stains used. Aβ plaques should appear as brightly fluorescent structures.

Visual Diagrams

experimental_workflow cluster_prep Step 1: Sample Preparation cluster_assay Step 2: Staining & Measurement cluster_analysis Step 3: Data Analysis A Prepare Monomeric Aβ Peptide B Induce Aggregation (37°C, 24-72h) A->B C Add Styrylquinazoline Probe to Aggregated Aβ B->C D Incubate (RT, 30 min) C->D E Measure Fluorescence (Plate Reader) D->E F Control Subtraction (Probe in Buffer) E->F G Calculate Signal Enhancement F->G

Caption: Workflow for in vitro Aβ detection.

fluorescence_mechanism cluster_unbound Unbound Probe in Solution cluster_bound Probe Bound to Target (e.g., Aβ Fibril) Unbound Probe Rotation Intramolecular Rotation Unbound->Rotation hν (Excitation) Bound Probe + Target Unbound->Bound Binding Event Quenched Low Fluorescence (Quenched) Rotation->Quenched Non-Radiative Decay NoRotation Rotation Restricted Bound->NoRotation hν (Excitation) Enhanced High Fluorescence (Signal ON) NoRotation->Enhanced Radiative Decay (Photon Emission)

Caption: "Turn-on" fluorescence mechanism.

References

Technical Support Center: Overcoming Resistance to Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to quinazoline-based inhibitors in their experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to quinazoline-based EGFR inhibitors?

Acquired resistance to quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) is a significant challenge in cancer therapy. The mechanisms can be broadly categorized into three main types:

  • Target Gene Alterations: The most common mechanism involves secondary mutations in the EGFR gene itself. The T790M mutation in exon 20 is the most frequent cause of resistance to first-generation TKIs like gefitinib and erlotinib, accounting for approximately 50-60% of cases.[1][2][3] This "gatekeeper" mutation increases the affinity of the receptor for ATP, reducing the inhibitor's ability to compete for the binding site.[4] More recently, the C797S mutation has emerged as a key resistance mechanism to third-generation inhibitors like osimertinib.[5]

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited EGFR pathway.[1] This can include the amplification or activation of other receptor tyrosine kinases such as MET or HER2, or activation of downstream signaling pathways like the PI3K/AKT/mTOR pathway.[6][7]

  • Histological Transformation: In some cases, the tumor may undergo a change in its cell type, a process known as histological transformation. For example, an adenocarcinoma may transform into a small cell lung cancer, which is not dependent on EGFR signaling for its growth.[1]

Q2: How can I experimentally determine the mechanism of resistance in my cell lines?

Identifying the specific mechanism of resistance is crucial for selecting the appropriate strategy to overcome it. Here are some common experimental approaches:

  • Genomic Analysis:

    • DNA Sequencing: Perform targeted sequencing of the EGFR kinase domain to identify secondary mutations like T790M or C797S. Whole-exome sequencing (WES) can provide a more comprehensive view of mutations across the genome that may contribute to resistance.[8]

    • Analysis of Circulating Tumor DNA (ctDNA): For in vivo studies, analyzing ctDNA from plasma can be a non-invasive method to detect resistance mutations.[9]

  • Analysis of Gene Expression and Protein Levels:

    • Quantitative PCR (qPCR) or Next-Generation Sequencing (NGS): To assess changes in the expression levels of genes involved in bypass pathways (e.g., MET, HER2).[10]

    • Western Blotting or Immunohistochemistry (IHC): To detect the overexpression or activation (phosphorylation) of proteins in bypass signaling pathways (e.g., MET, AKT).

  • Cell-Based Assays:

    • IC50 Determination: Compare the half-maximal inhibitory concentration (IC50) of the quinazoline-based inhibitor in your resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.

    • Combination Drug Screening: Test the efficacy of combining the quinazoline-based inhibitor with inhibitors of potential bypass pathways (e.g., a MET inhibitor) to see if sensitivity is restored.

Q3: What are the different generations of quinazoline-based EGFR inhibitors and how do they address resistance?

The development of EGFR inhibitors has progressed through several generations, each designed to address the limitations and resistance mechanisms of the previous one.[2][6]

  • First-Generation (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that target the ATP-binding site of EGFR. They are effective against activating EGFR mutations but are susceptible to resistance caused by the T790M mutation.[6]

  • Second-Generation (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain. They have broader activity against the ErbB family of receptors and can overcome T790M-mediated resistance to some extent, but their clinical utility can be limited by toxicity due to their non-selective nature.[2][6]

  • Third-Generation (e.g., Osimertinib): These are specifically designed to be mutant-selective, potently inhibiting both activating EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[2] However, resistance can still emerge, often through the C797S mutation.

  • Fourth-Generation: This newest class of inhibitors is being developed to overcome resistance to third-generation inhibitors, particularly those with the C797S mutation.[5] These include allosteric inhibitors that bind to a different site on the EGFR protein.[4]

Q4: What are the primary strategies to overcome resistance to quinazoline-based inhibitors in a research setting?

Several strategies can be employed to overcome resistance in your experiments:

  • Switch to a Next-Generation Inhibitor: If a specific resistance mutation is identified, switching to an appropriate next-generation inhibitor is a primary strategy. For example, for T790M-mediated resistance, a third-generation inhibitor like osimertinib would be the logical choice.[6]

  • Combination Therapy:

    • Targeting Bypass Pathways: Combine the EGFR inhibitor with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor if MET amplification is detected).[11]

    • Combining with Chemotherapy: In some cases, combining EGFR TKIs with traditional chemotherapy agents has shown to improve outcomes in resistant patients.[2]

    • Dual-Target Inhibitors: Utilize novel compounds designed to inhibit both EGFR and a key bypass pathway protein, such as a dual EGFR/c-Met inhibitor.[11]

  • Development of Novel Inhibitors: Synthesize or screen for novel quinazoline derivatives with modified structures that can effectively bind to and inhibit the mutated EGFR. Structure-activity relationship (SAR) studies can guide the design of these new compounds.[5]

Part 2: Troubleshooting Guide

Problem: My cells are showing decreased sensitivity to a first-generation quinazoline-based EGFR inhibitor (e.g., gefitinib, erlotinib).

Possible Cause Suggested Action
Development of the T790M "gatekeeper" mutation. 1. Sequence the EGFR kinase domain of the resistant cells to confirm the presence of the T790M mutation. 2. If the T790M mutation is present, switch to a third-generation EGFR TKI such as osimertinib.
Activation of a bypass signaling pathway (e.g., MET amplification). 1. Perform a Western blot to check for increased phosphorylation of MET, AKT, or other key nodes in alternative signaling pathways. 2. Test the combination of the first-generation inhibitor with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor).
Histological transformation of the cell line. 1. Analyze the morphology and expression of cell-type specific markers to determine if a change in cell lineage has occurred. 2. If transformation is confirmed, the cell line may no longer be dependent on EGFR signaling, and alternative therapeutic strategies should be explored.

Problem: I have confirmed the presence of the T790M mutation in my resistant cells, but they are not responding to a third-generation inhibitor like osimertinib.

Possible Cause Suggested Action
Acquisition of a tertiary EGFR mutation, such as C797S. 1. Sequence the EGFR kinase domain to identify additional mutations. 2. If the C797S mutation is detected, consider testing fourth-generation EGFR inhibitors or allosteric inhibitors that are designed to overcome this resistance mechanism.
Activation of a bypass pathway in addition to the T790M mutation. 1. Analyze the activation status of key bypass signaling pathways (e.g., MET, PI3K/AKT) using Western blotting. 2. Explore combination therapies targeting both the T790M-mutant EGFR and the activated bypass pathway.

Part 3: Data Presentation

Table 1: Inhibitory Activity (IC50) of Novel Quinazoline Derivatives Against Resistant EGFR Mutants

CompoundTarget EGFR MutantIC50 (μM)Reference Cell Line(s)Reference
8d L858R/T790M/C797S0.068-[5]
H-22 L858R/T790M0.3054-[11]
Compound 79 T790M/L858R0.031-[12]
Compound 23 -0.005EGFR mutant cell lines[13]
Compound 6 L858R/T790M0.3054-[14]
Compound 23 (quinazolinone) L858R/T790M0.0002Ba/F3 cells[4]

Note: The specific cell lines used for IC50 determination can vary between studies. Please refer to the original publications for detailed experimental conditions.

Part 4: Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a quinazoline-based inhibitor.

  • Cell Seeding: Seed the sensitive and resistant cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the quinazoline-based inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for the assessment of cell proliferation (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the percentage of viable cells against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol provides a general workflow for assessing the phosphorylation status of key proteins in the EGFR and bypass signaling pathways.

  • Cell Lysis: Treat cells with the quinazoline-based inhibitor for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-MET, MET).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Part 5: Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Diagram 1: Simplified EGFR Signaling Pathway.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Quinazoline_Inhibitor Quinazoline-based EGFR Inhibitor EGFR EGFR Quinazoline_Inhibitor->EGFR Inhibits Downstream_Signaling Downstream Signaling EGFR->Downstream_Signaling Activates Cell_Survival Cell Survival and Proliferation Downstream_Signaling->Cell_Survival T790M T790M/C797S Mutations T790M->EGFR Prevents inhibitor binding MET_Amp MET Amplification MET_Amp->Downstream_Signaling Bypass activation PI3K_Activation PI3K/AKT Activation PI3K_Activation->Downstream_Signaling Bypass activation

Diagram 2: Overview of Resistance Mechanisms.

Experimental_Workflow Start Decreased Sensitivity to Inhibitor Observed Sequencing EGFR Sequencing (T790M, C797S) Start->Sequencing Western_Blot Western Blot (p-MET, p-AKT) Start->Western_Blot Mutation_Found Resistance Mutation Identified? Sequencing->Mutation_Found Bypass_Found Bypass Pathway Activated? Western_Blot->Bypass_Found Mutation_Found->Bypass_Found No Next_Gen_TKI Switch to Next-Generation Inhibitor Mutation_Found->Next_Gen_TKI Yes Combination_Therapy Test Combination Therapy Bypass_Found->Combination_Therapy Yes Other_Mechanisms Investigate Other Mechanisms (e.g., Histological Transformation) Bypass_Found->Other_Mechanisms No

Diagram 3: Troubleshooting Workflow for Resistance.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (E)-4,6-Dichloro-2-styrylquinazoline and Other Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of quinazoline derivatives, with a focus on the structural class of 2-styrylquinazolines, to which (E)-4,6-dichloro-2-styrylquinazoline belongs. Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Many derivatives have been investigated as inhibitors of key cellular targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase, making them a fertile ground for drug discovery.[4][5]

Comparative Anticancer Activity

Quinazoline derivatives, particularly those with a styryl group at the 2-position, have been extensively evaluated for their cytotoxic effects against various cancer cell lines. Their mechanism often involves the inhibition of protein kinases like EGFR or interference with tubulin polymerization.[5][6] The following table summarizes the in vitro anticancer activity (IC50 values) of several quinazoline derivatives from published studies.

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives (IC50 in µM)

Compound/DerivativeCell LineTarget/Mechanism of Action (if specified)IC50 (µM)
Styrylquinazoline-benzenesulfonamide (Compound 8c) A549 (Lung)EGFR Inhibition0.190
2-Styrylquinazolin-4(3H)-one Derivative MCF-7 (Breast)Tubulin Polymerization Inhibition0.08
2-(4-chlorostyryl)-4-anilinoquinazoline HT-29 (Colon)-1.5
6-chloro-2-p-tolylquinazolinone Derivative Various-Low µM range
Quinazolinone Derivative (Compound 4) HepG-2 (Liver)AKT Inhibition (putative)5.85
Quinazolinone Derivative (Compound 9) HCT-116 (Colon)-10.21
Lapatinib (Reference Drug) A549 (Lung)EGFR Inhibition0.190
Doxorubicin (Reference Drug) MCF-7 (Breast)DNA Intercalation0.86

Note: Data is compiled from multiple sources for comparative purposes.[5][6][7] Experimental conditions may vary between studies.

Comparative Antimicrobial Activity

The quinazoline scaffold is also a key pharmacophore for the development of novel antimicrobial agents, addressing the critical issue of antibiotic resistance.[1][8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: In Vitro Antimicrobial Activity of Selected Quinazoline Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureus (Gram +)E. coli (Gram -)K. pneumoniae (Gram -)C. albicans (Fungus)
Imidazo[1,2-c]quinazoline (Compound 8ga) 84816
Benzimidazo[1,2-c]quinazoline (Compound 8gc) 4848
Quinazoline-piperazine hybrid (Compound 6d) 2.52.52.5>10
Quinazoline-piperazine hybrid (Compound 6g) 2.52.55>10
Ciprofloxacin (Reference Drug) ----
Fluconazole (Reference Drug) ---20

Note: MIC (Minimum Inhibitory Concentration) values are compiled from various studies.[9][10][11] The absence of a value is denoted by '-'.

Key Experimental Protocols

The data presented in this guide is typically generated using standardized in vitro assays. Below are detailed methodologies for two of the most common experiments cited.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[1]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance (OD) of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][3]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri plates and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Inoculation: Inoculate the agar plates by evenly spreading the microbial suspension over the entire surface using a sterile cotton swab.[2]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer or a pipette tip.[2][8]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test quinazoline derivative solution (at a known concentration) into each well.[2] Use a solvent control (e.g., DMSO) and a standard antibiotic (e.g., Ciprofloxacin) as negative and positive controls, respectively.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined subsequently using broth dilution methods.[9]

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway Inhibition

Many quinazoline derivatives function as anticancer agents by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates this pathway and the point of inhibition.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding RAS RAS P_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Experimental Workflow for MTT Assay

The following diagram outlines the key steps involved in performing an MTT assay to determine the cytotoxicity of a test compound.

MTT_Workflow arrow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h (Allow Attachment) seed_cells->incubate1 add_compound 3. Add Quinazoline Derivatives incubate1->add_compound incubate2 4. Incubate 48-72h add_compound->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Calculate IC50 Values read_plate->analyze end End analyze->end

References

Styrylquinazoline Analogs as EGFR Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective cancer therapeutics has led to significant interest in the development of small molecule kinase inhibitors. Among these, styrylquinazoline derivatives have emerged as a promising class of compounds targeting the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation and survival of many cancer types. This guide provides a comparative analysis of the efficacy of various styrylquinazoline analogs, supported by experimental data, to aid researchers in navigating this evolving landscape.

Comparative Efficacy of Styrylquinazoline Analogs against EGFR and Cancer Cell Lines

The potency of styrylquinazoline derivatives is often evaluated through their half-maximal inhibitory concentration (IC50) against both the isolated EGFR enzyme and various cancer cell lines that overexpress EGFR. The table below summarizes the in vitro efficacy of selected styrylquinazoline analogs from recent studies, providing a snapshot of their comparative performance.

Compound IDTargetIC50 (µM)Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
8c EGFR0.190A549 (Lung Carcinoma)8.62Lapatinib0.190 (EGFR), 11.98 (A549)
QZ-5 EGFR0.8A549 (Lung Carcinoma)1.6Gefitinib0.7 (EGFR), 1.4 (A549)
QZ-5 EGFR0.8MCF-7 (Breast Cancer)2.4Gefitinib0.7 (EGFR), 2.0 (MCF-7)
3o --A549 (Lung Carcinoma)4.26Gefitinib17.9
3o --HCT116 (Colon Carcinoma)3.92Gefitinib21.55
3o --MCF-7 (Breast Cancer)0.14Gefitinib20.68
AK-10 --A549 (Lung Carcinoma)8.55--
AK-10 --MCF-7 (Breast Cancer)3.15--

Data compiled from multiple sources.[1][2][3][4]

The data reveals that styrylquinazoline-benzenesulfonamide derivative 8c exhibits potent EGFR inhibition, comparable to the established drug Lapatinib, although its cellular potency in A549 cells is more modest.[1] Compound QZ-5 demonstrates strong EGFR inhibition and notable cytotoxicity against both A549 and MCF-7 cell lines, with efficacy nearing that of Gefitinib.[2] The erlotinib analogue 3o shows particularly remarkable potency against the MCF-7 breast cancer cell line.[3] Compound AK-10 also displays significant cytotoxic activity against both A549 and MCF-7 cells.[4] These findings underscore the potential of the styrylquinazoline scaffold for developing potent anti-cancer agents.

Key Signaling Pathway: The EGFR Signaling Cascade

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), activates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Styrylquinazoline analogs are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signaling events.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Styrylquinazoline Styrylquinazoline Analogs Styrylquinazoline->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of styrylquinazoline analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the efficacy data, it is essential to understand the methodologies employed. The following are detailed protocols for the key experiments cited in the comparison of styrylquinazoline analogs.

In Vitro EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Objective: To determine the IC50 value of styrylquinazoline analogs against EGFR.

Materials:

  • Recombinant human EGFR enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (styrylquinazoline analogs)

  • Reference compound (e.g., Lapatinib, Gefitinib)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, EGFR enzyme, and the substrate.

  • Add the diluted compounds to the respective wells. Include a control with DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effect (IC50) of styrylquinazoline analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (styrylquinazoline analogs)

  • Reference compound (e.g., Gefitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test and reference compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This guide provides a foundational comparison of styrylquinazoline analogs as EGFR inhibitors. Researchers are encouraged to consult the primary literature for more extensive structure-activity relationship (SAR) studies and in-depth mechanistic investigations. The provided protocols offer a standardized basis for the in-house evaluation and comparison of novel analogs.

References

Validating (E)-4,6-Dichloro-2-styrylquinazoline as a Biological Probe for Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive validation of (E)-4,6-dichloro-2-styrylquinazoline as a biological probe, specifically focusing on its activity as an inhibitor of tubulin polymerization. For researchers and professionals in drug development, this document objectively compares its performance against established alternatives and provides the necessary experimental data and protocols to support its use.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. The quinazoline scaffold has emerged as a promising pharmacophore in cancer therapy, with various derivatives exhibiting potent biological activities. The specific compound, this compound, belongs to the class of 2-styrylquinazolines, which have been identified as inhibitors of tubulin polymerization. This guide evaluates a close analog, 6-chloro-2-styryl-3-(pyrimidin-2-yl)-4(3H)-quinazolinone , as a representative of this class and compares its activity with well-validated tubulin-targeting agents, Colchicine and Nocodazole.

Performance Comparison of Tubulin Polymerization Inhibitors

The efficacy of this compound as a biological probe is evaluated based on the cytotoxic activity and direct inhibition of tubulin polymerization of its close analog, 6-chloro-2-styryl-3-(pyrimidin-2-yl)-4(3H)-quinazolinone. The following tables summarize the quantitative data, comparing it with the established inhibitors Colchicine and Nocodazole.

Table 1: In Vitro Cytotoxicity (IC50) of Tubulin Inhibitors against Various Cancer Cell Lines

CompoundL1210 (Leukemia)K562 (Leukemia)MCF7 (Breast)CA46 (Burkitt's Lymphoma)
6-chloro-2-styryl-3-(pyrimidin-2-yl)-4(3H)-quinazolinone> 1 µg/mL> 1 µg/mL0.34 µM1.0 µM
Colchicine~2-10 nM~5-15 nM~5-20 nMNot widely reported
Nocodazole~20-100 nM~30-150 nM~20-100 nM~50-200 nM

Table 2: In Vitro Tubulin Polymerization Inhibition (IC50)

CompoundIC50 (µM)[1]
6-chloro-2-styryl-3-(pyrimidin-2-yl)-4(3H)-quinazolinone5.8[1]
Colchicine3.2[1]
Nocodazole~1-5 µM

Note: Data for 6-chloro-2-styryl-3-(pyrimidin-2-yl)-4(3H)-quinazolinone is from Raffa et al., European Journal of Medicinal Chemistry, 2004.[1] Data for Colchicine and Nocodazole are compiled from various publicly available sources and are approximate ranges.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound and its analogs are believed to exert their cytotoxic effects by directly interfering with microtubule dynamics. By inhibiting the polymerization of tubulin dimers into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Molecular modeling studies suggest that 2-styrylquinazolin-4(3H)-ones likely bind to the colchicine-binding site on β-tubulin.

Styrylquinazoline (E)-4,6-dichloro- 2-styrylquinazoline Tubulin α/β-Tubulin Dimers Styrylquinazoline->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Styrylquinazoline->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Required for Progression Apoptosis Apoptosis CellCycle->Apoptosis Leads to start Start prepare_cells Seed Cells in 96-well Plate start->prepare_cells add_compound Add Serial Dilutions of Test Compound prepare_cells->add_compound incubate_cells Incubate for 48-72 hours add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

References

Comparative Analysis of Styrylquinazoline Cross-Reactivity: A Focus on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4,6-Dichloro-2-styrylquinazoline , a member of the broader styrylquinazoline chemical class, holds potential for investigation as a bioactive molecule. While direct experimental data on the cross-reactivity of this specific compound is not publicly available, analysis of structurally related styrylquinazoline analogs provides valuable insights into the potential off-target interactions of this chemical scaffold. This guide offers a comparative overview of the cross-reactivity of styrylquinazoline derivatives, with a focus on their inhibitory activity against a panel of non-receptor tyrosine kinases. The presented data is derived from studies on S4-substituted styrylquinazolines and serves as a predictive reference for the potential biological activity of this compound.

Quantitative Kinase Inhibition Profile of Styrylquinazoline Analogs

The following table summarizes the percentage of inhibition of various non-receptor tyrosine kinases by a series of S4-substituted styrylquinazoline derivatives at a concentration of 0.5 µM. This data is adapted from a study by Malinowska et al. (2023) and illustrates the potential for cross-reactivity within this class of compounds. The analogs share the core styrylquinazoline scaffold but differ in the substitution at the 4-position, providing a basis for understanding how modifications to this part of the molecule can influence kinase selectivity.

Compound ID4-Position SubstituentABL (%)BTK (%)BRK (%)CSK (%)Fyn (%)Lck (%)Lyn (%)Src (%)
IS1 2-methoxyphenylthio90.8188.2351.0065.4389.1279.3475.1179.87
IS2 3-chlorophenylthio45.1255.6732.8973.9852.1173.8848.9058.21
IS6 4-fluorophenylthio33.4541.2312.4545.6738.9042.1135.6753.00
IS9 4-methylthiophenylthio50.1162.3425.6755.8960.1258.9057.0054.00
IS11 4-methoxyphenylthio42.1151.2218.9048.9045.6747.8940.1148.90
IS14 3,4-dichlorophenylthio28.9035.678.7838.9033.4536.7830.1241.23
IS15 4-(trifluoromethyl)phenylthio48.9058.9022.4552.1159.8960.1251.2345.67
IS16 4-tert-butylphenylthio15.6721.345.1225.6718.9020.1112.3428.90
IS18 naphthalen-2-ylthio38.9045.6715.6742.1148.9050.1241.2343.11
IS19 quinolin-8-ylthio41.2348.9017.8945.6751.2353.8944.5646.78

Data represents the mean percentage of kinase activity inhibition at a 0.5 µM compound concentration. Higher values indicate greater inhibition.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, based on commonly used methods such as the ADP-Glo™ Kinase Assay, which is frequently employed for profiling kinase inhibitors.

Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compound solutions in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound solution or vehicle (DMSO in buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the protein kinase and its substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing Molecular Interactions and Workflows

To better understand the context of kinase inhibition and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution Reaction Incubate at 30°C Compound->Reaction Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction ATP_Sol ATP Solution ATP_Sol->Reaction Termination Add ADP-Glo™ Reagent Reaction->Termination Luminescence Add Kinase Detection Reagent Termination->Luminescence Read Measure Luminescence Luminescence->Read Analysis Calculate % Inhibition & IC₅₀ Read->Analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase Src Src Family Kinases (Src, Lck, Fyn, Lyn) RTK->Src Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Src->Downstream BTK BTK BTK->Downstream ABL ABL ABL->Downstream Transcription Gene Transcription Downstream->Transcription Response Proliferation, Survival, Differentiation Transcription->Response Styrylquinazoline (E)-4,6-Dichloro-2- styrylquinazoline (Potential Inhibitor) Styrylquinazoline->Src Styrylquinazoline->BTK Styrylquinazoline->ABL

Caption: Simplified signaling pathway involving non-receptor tyrosine kinases.

Dichloro-Styrylquinazolines: A Comparative Guide on Structure-Activity Relationships for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of dichloro-styrylquinazolines as potential anticancer agents. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.

Structure-Activity Relationship of Dichloro-Styrylquinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs.[1] The introduction of a styryl moiety at the 2 or 4-position of the quinazoline ring has been shown to be a promising strategy for developing novel anticancer agents. Further substitution with dichloro groups on the styryl and/or quinazoline rings can significantly modulate the cytotoxic activity of these compounds.

Analysis of available data reveals several key trends:

  • Position of Dichloro Substitution on the Styryl Moiety: The placement of chlorine atoms on the phenyl ring of the styryl group is a critical determinant of anticancer activity. Generally, compounds with 2,4-dichloro or 3,4-dichloro substitutions on the styryl ring exhibit potent cytotoxicity against a range of cancer cell lines.

  • Substitution on the Quinazoline Ring: The presence of a chlorine atom at the 6-position of the quinazoline ring often enhances anticancer activity.[2] This is exemplified by 6-chloro-quinazolin derivatives that have demonstrated significant apoptosis-inducing capabilities in cancer cells.[2]

  • Influence of Other Substituents: The nature of other substituents on the quinazoline ring can also impact biological activity. For instance, the presence of a chalcone moiety has been shown to improve the inhibitory activity of certain quinazoline derivatives.[2]

The following table summarizes the cytotoxic activity of selected chloro- and dichloro-styrylquinazoline derivatives against various human cancer cell lines.

Comparative Cytotoxicity Data

Compound IDQuinazoline SubstitutionStyryl SubstitutionCancer Cell LineIC50 (µM)
5c H4-BromoSubpanel Average5.25[3]
5d H4-ChloroSubpanel Average5.50[3]
17 H4-Chloro (with chalcone)MGC-803~1.0[2]
18 H4-Bromo (with chalcone)MGC-8030.85[2]
Analogue 1 6-Chloro2,4-DichloroMGC-803Not explicitly stated, but implied high activity[2]
Analogue 2 6-Chloro3,4-DichloroBcap-37Not explicitly stated, but implied high activity[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of dichloro-styrylquinazoline derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., MGC-803, Bcap-37, PC3) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dichloro-styrylquinazolines) and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.[2]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanistic Insights

Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target for many quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation Inhibitor Dichloro-Styrylquinazoline Inhibitor->EGFR Inhibitor->VEGFR

Caption: EGFR/VEGFR signaling pathway inhibited by dichloro-styrylquinazolines.

The diagram above illustrates how dichloro-styrylquinazolines can potentially inhibit the EGFR and VEGFR signaling pathways. By blocking the tyrosine kinase activity of these receptors, they can prevent downstream signaling cascades that lead to cell proliferation, survival, and angiogenesis, which are hallmarks of cancer.

Structure-Activity Relationship Summary

The following diagram summarizes the key structural features of dichloro-styrylquinazolines that influence their anticancer activity.

SAR_Summary cluster_scaffold Dichloro-Styrylquinazoline Scaffold cluster_substitutions Key Substitutions cluster_activity Biological Outcome Scaffold Quinazoline Core Styryl Styryl Moiety R1 R1: 6-Chloro (Enhances Activity) Activity Increased Anticancer Activity R1->Activity R2 R2: 2,4-Dichloro or 3,4-Dichloro (Potent Activity) R2->Activity R3 Other Substituents (e.g., Chalcone) (Can Modulate Activity) R3->Activity

Caption: Key SAR features of dichloro-styrylquinazolines for anticancer activity.

This guide highlights the promising potential of dichloro-styrylquinazolines as a class of anticancer agents. The presented data and analyses provide a solid foundation for the future design and development of more effective and selective drug candidates. Further investigations into their precise molecular mechanisms of action are warranted to fully elucidate their therapeutic potential.

References

In Vivo Validation of Styrylquinazoline Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo and in vitro activity of quinazoline derivatives structurally related to (E)-4,6-Dichloro-2-styrylquinazoline. Due to a lack of publicly available in vivo data for the specific compound, this guide focuses on the performance of analogous styrylquinazolines and other substituted quinazolines, offering insights into their potential as anticancer agents.

While direct in vivo validation of this compound is not extensively documented in current literature, the broader class of 2-styrylquinazolines has demonstrated promising antitumor activities. These compounds are often investigated for their ability to inhibit critical cellular processes such as tubulin polymerization and the activity of protein kinases like Epidermal Growth Factor Receptor (EGFR).[1][2] This guide synthesizes available data on close structural analogs to provide a benchmark for potential efficacy and a basis for future research.

Comparative In Vitro Activity of Quinazoline Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinazoline derivatives against several human cancer cell lines. This data provides a baseline for comparing the potency of different structural modifications on the quinazoline scaffold.

Compound/AnalogCancer Cell LineIC50 (µM)Reference Compound(s)IC50 of Reference (µM)
2-Styrylquinoline Derivative 3a HepG27.7 - 14.2 (µg/ml)5-Fluorouracil7.9 (µg/ml)
HCT1167.7 - 14.2 (µg/ml)Afatinib11.4 (µg/ml)
2-Styrylquinoline Derivative 4a HepG27.7 - 14.2 (µg/ml)5-Fluorouracil7.9 (µg/ml)
HCT1167.7 - 14.2 (µg/ml)Afatinib11.4 (µg/ml)
2-Styrylquinoline Derivative 4b HepG27.7 - 14.2 (µg/ml)5-Fluorouracil7.9 (µg/ml)
HCT1167.7 - 14.2 (µg/ml)Afatinib11.4 (µg/ml)
6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline (Tg11) SGC79010.434Epirubicin5.16
4-Anilinoquinazoline Derivative 9a Various0.025 - 0.682Not SpecifiedNot Specified

Note: The IC50 values for the 2-styrylquinoline derivatives were reported in µg/ml and have been presented as such. Conversion to µM would require the molecular weights of the specific compounds, which were not provided in the source.[1]

In Vivo Antitumor Efficacy of a Quinazoline Analog

One study on a novel 4-anilinoquinazoline derivative, compound 9a , demonstrated significant in vivo antitumor activity in a SM-7721 xenograft model. Treatment with compound 9a resulted in a 57.0% reduction in tumor mass without causing a significant loss of body weight in the animal models, suggesting a favorable toxicity profile.[3] This highlights the potential of the quinazoline scaffold for developing effective and well-tolerated anticancer agents.

Experimental Protocols

Below are representative methodologies for key experiments cited in the evaluation of quinazoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT116) are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-styrylquinoline derivatives) and a reference drug (e.g., 5-Fluorouracil) for a specified period, typically 48-72 hours.[4]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4]

In Vivo Xenograft Model for Antitumor Activity
  • Animal Model: Severe combined immunodeficient (SCID) or nude mice are typically used for these studies.

  • Tumor Cell Implantation: Human tumor cells (e.g., SM-7721) are subcutaneously injected into the flank of each mouse.[3]

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomly assigned to a control group and one or more treatment groups.

  • Drug Administration: The test compound (e.g., 4-anilinoquinazoline derivative 9a) is administered to the treatment groups, typically via intraperitoneal injection or oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.[3]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days).

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weights of the treated groups to the control group.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanism of action for some quinazoline derivatives and a general workflow for their evaluation.

G EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Styrylquinazoline Styrylquinazoline Analog Styrylquinazoline->EGFR Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Caption: Potential mechanism of action for EGFR-inhibiting styrylquinazolines.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Synthesis Compound Synthesis Cytotoxicity Cytotoxicity Screening Synthesis->Cytotoxicity MTT Assay Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism e.g., Kinase Assay Xenograft Xenograft Model Mechanism->Xenograft Promising Candidate Efficacy Efficacy Assessment Xenograft->Efficacy Tumor Growth Inhibition Toxicity Toxicity Assessment Efficacy->Toxicity Body Weight Monitoring

Caption: General workflow for the evaluation of novel anticancer compounds.

References

Comparative analysis of styrylquinazoline synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The styrylquinazoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including potent antitumor and kinase inhibitory effects. The efficient synthesis of these molecules is therefore of significant interest to the drug discovery and development community. This guide provides a comparative analysis of three prominent methods for the synthesis of styrylquinazolines: one-pot copper-catalyzed synthesis, palladium-catalyzed synthesis, and microwave-assisted synthesis. Each method is evaluated based on reaction conditions, yields, and substrate scope, with detailed experimental protocols provided for reproducibility.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different styrylquinazoline synthesis methods, allowing for a direct comparison of their efficiency and applicability.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
One-Pot Copper-Catalyzed 1-(2-aminophenyl)-3-arylprop-2-en-1-one, Aromatic aldehyde, Ammonium acetateCu(OAc)₂Chlorobenzene1501-677-88
Palladium-Catalyzed 2-(tosylaminomethyl)phenyl iodide, AllenamidePd(OAc)₂, PPh₃DMFRoom Temp1-239-94
Microwave-Assisted 2-Methylquinazoline, Aromatic aldehydePiperidineNone (neat)150-1800.1-0.575-92

Experimental Protocols

One-Pot Copper-Catalyzed Synthesis of 2-Aryl-4-styrylquinazolines[1][2]

This method provides an efficient one-pot, three-component approach to synthesize (E)-2-aryl-4-styrylquinazolines from readily available 2'-aminochalcones.

General Procedure: A mixture of the substituted 1-(2-aminophenyl)-3-arylprop-2-en-1-one (1.0 mmol), the respective aromatic aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and Cu(OAc)₂ (1.3 mmol) in chlorobenzene (2 mL) containing three drops of acetic acid is heated at 150 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically within 1-6 hours), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired (E)-2-aryl-4-styrylquinazoline.

Example Substrates and Yields:

  • Reaction of 1-(2-aminophenyl)-3-phenylprop-2-en-1-one with benzaldehyde yielded (E)-2-phenyl-4-styrylquinazoline in 81% yield after 1 hour.

  • Using 4-methoxybenzaldehyde as the aldehyde component resulted in a 85% yield of (E)-2-(4-methoxyphenyl)-4-styrylquinazoline after 1.5 hours.

  • The reaction with 2-thiophenecarboxaldehyde afforded (E)-2-(thiophen-2-yl)-4-styrylquinazoline in 78% yield after 2 hours.

Palladium-Catalyzed Synthesis of 2-(α-Styryl)quinazolin-4(3H)-ones[2][3][4][5][6]

This method allows for the synthesis of 2-(α-styryl)-2,3-dihydroquinazolin-4-ones, which can be subsequently converted to the desired 2-(α-styryl)quinazolin-4(3H)-ones.

General Procedure for Dihydro-form: To a solution of Pd(OAc)₂ (5 mol%) and PPh₃ (12 mol%) in dry DMF, the iodo compound (1 equivalent), K₂CO₃ (4 equivalents), and the allenamide (1 equivalent) are added sequentially under an argon atmosphere. The reaction mixture is stirred at room temperature until completion (monitored by TLC, typically 1-2 hours). The DMF is removed in vacuo, and the resulting mixture is extracted with ethyl acetate and washed with water. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the residue is purified by column chromatography on silica gel to give the 2-(α-styryl)-2,3-dihydroquinazolin-4-one.

Conversion to 2-(α-Styryl)quinazolin-4(3H)-one: The synthesized dihydroquinazolinone is then treated with a base (e.g., DBU in acetonitrile) to furnish the final 2-(α-styryl)quinazolin-4(3H)-one.

Example Substrates and Yields:

  • The reaction of N-tosyl-2-(prop-2-yn-1-ylamino)benzamide with phenyl iodide yielded the corresponding 2-(α-styryl)-2,3-dihydroquinazolin-4-one in 94% yield.

  • Using 4-iodotoluene as the aryl iodide resulted in a 91% yield.

  • The reaction with 2-iodothiophene gave the product in 85% yield.

Microwave-Assisted Synthesis of Styrylquinazolines

This eco-friendly approach utilizes microwave irradiation to accelerate the Knoevenagel-type condensation between a 2-methylquinazoline and an aromatic aldehyde.

General Procedure: A mixture of 2-methylquinazoline (1.0 mmol), the aromatic aldehyde (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) is subjected to microwave irradiation in a sealed vessel. The reaction is typically carried out at 150-180 °C for 6-30 minutes. After cooling, the reaction mixture is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (E)-2-styrylquinazoline.

Example Substrates and Yields:

  • Condensation of 2-methylquinazoline with benzaldehyde at 150 °C for 10 minutes afforded (E)-2-styrylquinazoline in 92% yield.

  • Reaction with 4-chlorobenzaldehyde at 160 °C for 8 minutes resulted in an 88% yield.

  • Using 4-nitrobenzaldehyde at 180 °C for 6 minutes gave the corresponding product in 90% yield.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by Styrylquinazolines

Styrylquinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival, and often dysregulated in cancer. The diagram below illustrates the key components of the EGFR pathway and the point of inhibition by styrylquinazoline-based drugs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Styrylquinazoline Inhibitor Inhibitor->EGFR

EGFR signaling cascade and the inhibitory action of styrylquinazolines.
Experimental Workflow for One-Pot Copper-Catalyzed Synthesis

The following diagram outlines the general workflow for the one-pot synthesis of 2-aryl-4-styrylquinazolines.

One_Pot_Synthesis_Workflow Start Start: - 2'-Aminochalcone - Aromatic Aldehyde - Ammonium Acetate - Cu(OAc)₂ - Chlorobenzene Reaction Heat at 150 °C (1-6 hours) Start->Reaction TLC Monitor reaction by TLC Reaction->TLC Workup Cool to RT Evaporate Solvent TLC->Workup Reaction Complete Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure (E)-2-Aryl-4-styrylquinazoline Purification->Product

Workflow for one-pot copper-catalyzed styrylquinazoline synthesis.

Benchmarking (E)-4,6-Dichloro-2-styrylquinazoline Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of (E)-4,6-dichloro-2-styrylquinazoline against established inhibitors of key cellular targets implicated in cancer progression. Based on the chemical scaffold of 2-styrylquinazoline, the primary anticipated mechanism of action is the inhibition of tubulin polymerization. This guide benchmarks its potential efficacy against known tubulin-targeting agents and, as a secondary possibility for quinazoline-based compounds, against inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.

Quantitative Data Comparison

Table 1: Comparison with Known Tubulin Polymerization Inhibitors

CompoundTargetIC50 (µM)Mechanism of Action
This compound Tubulin (inferred)Not availableInhibition of tubulin polymerization (inferred from analogs)
ColchicineTubulin~1-2.5Binds to the colchicine-binding site, inhibiting microtubule formation.[1]
Combretastatin A-4Tubulin~2.5Binds to the colchicine-binding site, inhibiting tubulin polymerization.[1]
VinblastineTubulin~1Binds to the vinca alkaloid binding site, inhibiting microtubule assembly.[1]
NocodazoleTubulin~5Binds to the colchicine-binding site, depolymerizing microtubules.[1]
Paclitaxel (Taxol)TubulinNot applicable (stabilizer)Stabilizes microtubules, preventing depolymerization.

Table 2: Comparison with Known EGFR Kinase Inhibitors

CompoundTargetIC50 (nM)Generation
This compound EGFR Kinase (hypothetical)Not available-
GefitinibEGFR Kinase2-823 (mutant dependent)1st Generation
ErlotinibEGFR Kinase2-1185 (mutant dependent)1st Generation
LapatinibEGFR/HER2 Kinase9.2-10.81st Generation
AfatinibEGFR/HER2 Kinase0.4-14 (mutant dependent)2nd Generation

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize inhibitors of tubulin polymerization and EGFR kinase activity.

Tubulin Polymerization Assay

Objective: To determine the in vitro effect of a compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound (this compound) and known inhibitors (e.g., colchicine)

  • 96-well microplate reader with temperature control

Procedure:

  • A reaction mixture is prepared containing tubulin in polymerization buffer.

  • The test compound or a known inhibitor is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • The mixture is incubated on ice to allow for compound binding to tubulin dimers.

  • The reaction is initiated by adding GTP and transferring the plate to a microplate reader pre-warmed to 37°C.

  • The absorbance at 340 nm is monitored over time (e.g., every minute for 60 minutes).

  • The rate and extent of tubulin polymerization are calculated from the absorbance curves.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

EGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often a peptide or protein substrate, and the phosphorylation is detected, for example, by using a specific antibody that recognizes the phosphorylated form of the substrate.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine-5'-triphosphate)

  • Substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compound (this compound) and known inhibitors (e.g., gefitinib)

  • Detection reagents (e.g., phosphospecific antibody, secondary antibody-HRP conjugate, chemiluminescent substrate)

  • 96-well microplate and plate reader

Procedure:

  • The EGFR kinase is pre-incubated with the test compound or a known inhibitor at various concentrations in a kinase buffer. A vehicle control is also included.

  • The kinase reaction is initiated by the addition of ATP and the substrate.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped (e.g., by adding EDTA).

  • The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., ELISA-based with a phosphospecific antibody).

  • The percentage of inhibition is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits EGFR kinase activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflow

Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Division Cell Division Microtubule->Cell Division Mitotic Spindle Arrest Microtubule->Arrest Apoptosis Apoptosis Inhibitor This compound Inhibition Inhibitor->Inhibition Inhibition->Tubulin Dimers Inhibition->Microtubule Blocks Assembly Arrest->Cell Division Disruption Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization Signaling Pathway.

EGFR_Signaling_Pathway cluster_0 EGFR Activation cluster_1 Downstream Signaling Cascades cluster_2 Inhibitory Action EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds EGFR_P Phosphorylated EGFR EGFR->EGFR_P Dimerization & Autophosphorylation P P RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_P->PI3K_AKT_mTOR Cell_Outcomes Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_AKT_mTOR->Cell_Outcomes Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Competes with ATP for binding site ATP ATP ATP->EGFR

Caption: EGFR Signaling Pathway and Inhibition Mechanism.

Experimental_Workflow_Tubulin_Assay cluster_0 Assay Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prepare_Tubulin Prepare purified tubulin solution Mix_Reagents Mix tubulin and compounds in 96-well plate Prepare_Tubulin->Mix_Reagents Prepare_Compounds Prepare serial dilutions of test compound and controls Prepare_Compounds->Mix_Reagents Incubate_Ice Incubate on ice Mix_Reagents->Incubate_Ice Initiate_Polymerization Add GTP and transfer to 37°C plate reader Incubate_Ice->Initiate_Polymerization Measure_Absorbance Monitor absorbance at 340 nm over time Initiate_Polymerization->Measure_Absorbance Plot_Curves Plot absorbance vs. time for each concentration Measure_Absorbance->Plot_Curves Calculate_Inhibition Calculate % inhibition of polymerization Plot_Curves->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General Workflow for a Tubulin Polymerization Assay.

References

Reproducibility of Experiments Using (E)-4,6-Dichloro-2-styrylquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the synthesis, experimental evaluation, and comparative analysis of (E)-4,6-Dichloro-2-styrylquinazoline. While direct experimental data for this specific compound is not extensively available in published literature, this document outlines reproducible protocols and presents data from structurally similar compounds to serve as a benchmark for researchers.

Introduction to this compound

This compound belongs to the quinazoline family, a class of heterocyclic compounds known for a wide range of biological activities, including anticancer and antimicrobial properties. The styryl group at the 2-position and the dichloro substitutions on the quinazoline core are expected to influence its biological efficacy. The lack of comprehensive studies on this particular derivative necessitates a standardized approach to its synthesis and biological characterization to ensure the reproducibility of findings.

Synthesis of this compound

A reproducible synthesis of this compound can be achieved through a multi-step process adapted from established methods for similar quinazoline derivatives.

Experimental Protocol: Synthesis

A potential synthetic route is a one-pot, three-component reaction.

Materials:

  • 5,7-Dichloro-2-amino-benzophenone

  • Cinnamaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 5,7-dichloro-2-amino-benzophenone (1 mmol), cinnamaldehyde (1.2 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL) is stirred at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Performance Data

To provide a context for the potential efficacy of this compound, the following tables summarize the biological activities of structurally related quinazoline and styrylquinoline derivatives.

Table 1: Anticancer Activity of Related Quinazoline Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
Gefitinib A549 (Lung)17.9[1]
Erlotinib Analog (3o) A549 (Lung)4.26[1]
Erlotinib Analog (3o) HCT116 (Colon)3.92[1]
Erlotinib Analog (3o) MCF-7 (Breast)0.14[1]
2-Styrylquinazolone (8ar) H37Rv (M. tuberculosis)0.40 µg/mL[2]
4-Arylamino-6-furan-quinazoline (2a) A431 (Skin)0.005[3]
Table 2: Antimicrobial Activity of Related Quinazoline Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
2-Styrylquinazolone (8c) M. tuberculosis H37Rv0.78[2]
2-Styrylquinazolone (8d) M. tuberculosis H37Rv0.78[2]
2-Styrylquinazolone (8ab) M. tuberculosis H37Rv0.78[2]
4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole Gram-positive bacteria0.78-50[4]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and comparability of experimental results, detailed and standardized protocols are essential.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

Procedure:

  • A serial two-fold dilution of this compound is prepared in the appropriate broth in a 96-well plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

Visual representations of the potential mechanism of action and experimental workflows can aid in understanding and reproducing the experiments.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazoline_Derivative This compound Quinazoline_Derivative->EGFR Inhibition Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Potential inhibitory action of this compound on the EGFR signaling pathway.

Experimental_Workflow Start Start Synthesis Synthesize this compound Start->Synthesis Characterization Characterize Structure (NMR, MS) Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer_Assay Anticancer Activity (MTT Assay) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (MIC) Biological_Screening->Antimicrobial_Assay Data_Analysis Analyze Data (IC50, MIC) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Comparison Compare with known compounds Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: A typical experimental workflow for the evaluation of this compound.

References

Meta-analysis of styrylquinazoline research findings

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-analysis of Styrylquinazoline Research Findings: A Comparative Guide for Drug Development Professionals

Styrylquinazolines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative meta-analysis of research findings on styrylquinazoline derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The information is presented to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Anticancer Activity

Styrylquinazoline derivatives have demonstrated notable anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and epidermal growth factor receptor (EGFR) kinase.

Inhibition of Tubulin Polymerization

Several styrylquinazoline compounds have been identified as potent antimitotic agents that inhibit tubulin polymerization, a critical process in cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[2][3]

Table 1: Anticancer Activity of Styrylquinazoline Derivatives via Tubulin Inhibition

Compound/DerivativeCell LineIC50 (µM)Reference
2-(4-chlorostyryl)-6-bromoquinazolin-4(3H)-oneHuman renal (TK-10)22.48[4]
2-(4-chlorostyryl)-6-bromoquinazolin-4(3H)-oneMelanoma (UACC-62)14.96[4]
6-phenyl-2-styrylquinazolin-4-oneMelanoma (UACC-62)22.99[4]
6-phenyl-2-styrylquinazolin-4-oneBreast cancer (MCF-7)37.18[4]
Quinazoline Derivative Q19Colon cancer (HT-29)0.051[2]

Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibitory effect of compounds on tubulin polymerization involves a cell-free assay using purified tubulin.

  • Preparation: Tubulin protein is purified from sources like bovine brain.

  • Reaction Mixture: A reaction buffer containing tubulin, GTP (guanosine triphosphate), and a fluorescence reporter (e.g., DAPI) is prepared.

  • Initiation: Polymerization is initiated by raising the temperature to 37°C.

  • Measurement: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a fluorometer.

  • Inhibition Assay: Test compounds (styrylquinazoline derivatives) are added to the reaction mixture at various concentrations to determine their effect on the rate and extent of polymerization. The IC50 value is then calculated.

Signaling Pathway: Disruption of Microtubule Dynamics by Styrylquinazolines

G cluster_0 Microtubule Dynamics cluster_1 Styrylquinazoline Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest Microtubule Depolymerization Microtubule Depolymerization Mitotic Spindle->Microtubule Depolymerization Dynamic Instability Cell Division Cell Division Mitotic Spindle->Cell Division Styrylquinazoline Styrylquinazoline Inhibition Inhibition Styrylquinazoline->Inhibition Inhibition->Microtubule Polymerization Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Styrylquinazolines inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

EGFR Kinase Inhibition

Styrylquinoline derivatives, structurally related to styrylquinazolines, have been shown to inhibit EGFR kinase, a key player in cancer cell proliferation and survival.[5][6]

Table 2: EGFR Kinase Inhibitory Activity of Styrylquinoline Derivatives

CompoundCell LineIC50 (µg/mL)EGFR IC50 (µM)Reference
Derivative 3aHepG27.72.23[5]
Derivative 3aHCT1169.82.23[5]
Derivative 4aHepG28.28.78[5]
Derivative 4aHCT1169.58.78[5]
Derivative 4bHepG29.11.11[5]
Derivative 4bHCT1168.91.11[5]
F-MPGHCC8270.0053-[7]
OH-MPGHCC8270.002-[7]

Experimental Protocol: In Vitro EGFR Kinase Assay

  • Enzyme and Substrate: Recombinant human EGFR kinase and a synthetic peptide substrate are used.

  • Reaction: The kinase reaction is carried out in a buffer containing ATP and the test compound.

  • Detection: The phosphorylation of the substrate is measured, often using an ELISA-based method or radioactivity.

  • Inhibition Analysis: The percentage of inhibition by the styrylquinoline derivative is calculated, and the IC50 value is determined.

Signaling Pathway: Inhibition of EGFR Signaling by Styrylquinazolines

G cluster_0 EGFR Signaling Pathway cluster_1 Styrylquinazoline Action EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Styrylquinazoline Styrylquinazoline Inhibition Inhibition Styrylquinazoline->Inhibition Inhibition->Autophosphorylation

Caption: Styrylquinazolines block EGFR autophosphorylation, inhibiting downstream signaling for cell growth.

Anti-inflammatory Activity

Quinazolinone derivatives, including styrylquinazolines, have demonstrated significant anti-inflammatory properties.[8][9]

Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives

CompoundAssayInhibition (%)Reference
Compound 9Carrageenan-induced paw edema20.4[8]
Compound 15Carrageenan-induced paw edema>24.6[8]
Compound 21Carrageenan-induced paw edema32.5[8]
SQ (Styryl Quinolinium)Albumin denaturationIC50: 350 µg/mL[10]
Diclofenac (Reference)Albumin denaturationIC50: 471.3 µg/mL[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar albino rats are typically used.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce edema.

  • Treatment: The test compounds (quinazolinone derivatives) are administered orally or intraperitoneally before carrageenan injection.

  • Measurement: The volume of the paw is measured at different time intervals using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Antimicrobial and Antiviral Activities

Styrylquinazoline and related quinoline/quinazoline derivatives have also been investigated for their activity against various pathogens.

Antibacterial and Antifungal Activity

These compounds have shown inhibitory effects against a range of bacterial and fungal strains.[11][12][13]

Table 4: Antimicrobial Activity of Styrylquinazoline and Related Derivatives

Compound/DerivativeOrganismMIC (µM)Reference
5,7-dichloro-2-[(E)-2-(2,4-dinitrophenyl)ethenyl]quinolin-8-olStaphylococcus aureus-[12]
8-acetoxy-5,7-dichloro-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolineCandida albicans>317[12]
8-hydroxy-5,7-dichloro-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolineCandida albicans44.3[12]
Methylsulfanyl-triazoloquinazoline derivativesS. aureus, B. subtilis, P. aeruginosa, E. coli6.25 - 12.50 µg/mL[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Culture: The bacterial or fungal strains are cultured in appropriate broth media.

  • Serial Dilution: The test compounds are serially diluted in the broth.

  • Inoculation: A standardized inoculum of the microorganism is added to each dilution.

  • Incubation: The cultures are incubated under suitable conditions (temperature, time).

  • Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antiviral Activity

Recent studies have explored the potential of quinazoline derivatives against various viruses, including influenza and SARS-CoV-2.[15][16][17]

Table 5: Antiviral Activity of Quinazoline Derivatives

CompoundVirusIC50 (µM)Reference
10a5Influenza A/WSN/33 (H1N1)3.70[15]
17aInfluenza A/WSN/33 (H1N1)4.19[15]
2-Methylquinazolin-4(3H)-one (C1)Influenza A (H1N1)23.8 µg/mL[16]
Thioquinazoline hybrid 17gSARS-CoV-221.4[17]

Experimental Protocol: In Vitro Antiviral Assay (e.g., Plaque Reduction Assay)

  • Cell Culture: A suitable host cell line (e.g., MDCK for influenza) is grown to confluence in multi-well plates.

  • Infection: The cells are infected with a known amount of the virus.

  • Treatment: The infected cells are then treated with different concentrations of the test compound.

  • Incubation: The plates are incubated to allow for viral replication and plaque formation.

  • Quantification: The plaques are stained and counted. The percentage of plaque reduction is calculated to determine the antiviral activity and the IC50 value.

Experimental Workflow: General Drug Discovery Process for Styrylquinazolines

G Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_vitro_Screening In vitro Screening (e.g., Enzyme assays, Cell-based assays) Characterization->In_vitro_Screening Hit_Identification Hit Identification In_vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Lead_Optimization->In_vitro_Screening Iterative Process In_vivo_Testing In vivo Testing (Animal Models) Lead_Optimization->In_vivo_Testing Preclinical_Development Preclinical Development In_vivo_Testing->Preclinical_Development

Caption: A typical workflow for the discovery and development of styrylquinazoline-based drugs.

This meta-analysis highlights the significant therapeutic potential of styrylquinazoline derivatives across multiple disease areas. The provided data and experimental outlines serve as a valuable resource for guiding future research and development efforts in this promising field of medicinal chemistry.

References

Safety Operating Guide

Safe Disposal of (E)-4,6-Dichloro-2-styrylquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (E)-4,6-dichloro-2-styrylquinazoline. Given the compound's chemical structure as a chlorinated quinazoline derivative, it should be handled as a hazardous substance with potential cytotoxic properties. Adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection.

I. Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₀Cl₂N₂ChemicalBook[1]
Molecular Weight 301.17 g/mol ChemicalBook[1]
Boiling Point 354.3 ± 34.0 °C (Predicted)ChemicalBook[1]
Density 1.387 ± 0.06 g/cm³ (Predicted)ChemicalBook[1]
Appearance Solid (presumed)General knowledge

II. Hazard Assessment

Based on the known hazards of related compounds, this compound should be presumed to have the following hazardous characteristics:

Hazard ClassDescriptionCitation
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[2]
Carcinogenicity/Mutagenicity Quinazoline derivatives can be mutagens, teratogens, or carcinogens. As a styrylquinazoline, it may have antineoplastic (cytotoxic) properties.[3][4]
Aquatic Toxicity Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.

III. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Gloves: Double gloving with chemotherapy-grade nitrile gloves is recommended.[3][5]

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[5][7]

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[6]

IV. Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste, with additional precautions for potential cytotoxic materials. Do not dispose of this compound down the drain or in regular trash.[3][8]

Step 1: Segregation of Waste

  • All waste contaminated with this compound must be segregated from non-hazardous and other types of chemical waste.[9][10]

  • Specifically, keep halogenated waste separate from non-halogenated organic waste streams.[11][12]

  • If used as an antineoplastic agent, all contaminated materials (e.g., labware, gloves, absorbent pads) must be treated as cytotoxic waste.[3][8]

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect all solid waste (e.g., excess compound, contaminated wipes, and PPE) in a dedicated, leak-proof, and puncture-resistant container.[9][13]

    • The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and "Halogenated Organics."[10][14]

    • For cytotoxic waste, a designated black or yellow waste container is often used.[3][8]

  • Liquid Waste:

    • Collect liquid waste (e.g., solutions containing the compound) in a compatible, sealed container, preferably plastic.[9][14]

    • The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and "Halogenated Organic Solvents."[10][14]

    • Ensure the pH of aqueous solutions is neutral (between 6 and 9) before collection, if applicable and safe to do so.[15]

  • Sharps:

    • Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container for cytotoxic waste.[3]

Step 3: Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[14]

  • Keep containers tightly closed when not in use.[14]

Step 4: Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14]

  • Provide the waste manifest with accurate information about the contents of the waste containers.

V. Spill Management

In the event of a spill:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.[6]

  • Don Appropriate PPE: Before cleaning, put on the full PPE described in Section III.[5]

  • Contain the Spill:

    • For solid spills, carefully cover with absorbent pads to avoid raising dust.

    • For liquid spills, use a chemical spill kit with absorbent materials to contain the liquid.[5][6]

  • Clean the Spill:

    • Carefully collect all contaminated materials and place them in the designated hazardous waste container.

    • Clean the spill area with a detergent solution, followed by water.[16]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous/cytotoxic waste.[5]

VI. Experimental Workflow & Disposal Decision Pathway

The following diagrams illustrate the general workflow for handling and the decision-making process for the disposal of this compound.

experimental_workflow cluster_handling Chemical Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal weighing Weighing in Vented Enclosure dissolution Dissolution in Fume Hood weighing->dissolution ppe_waste Contaminated PPE (Gloves, Gown) weighing->ppe_waste Generates reaction Reaction Setup dissolution->reaction dissolution->ppe_waste Generates workup Reaction Workup & Purification reaction->workup reaction->ppe_waste Generates solid_waste Solid Waste (Excess reagent, Spatulas, Weighing boats) workup->solid_waste Generates liquid_waste Liquid Waste (Solvents, Reaction mixtures) workup->liquid_waste Generates workup->ppe_waste Generates collection Collection in Labeled, Sealed Containers solid_waste->collection liquid_waste->collection ppe_waste->collection storage Storage in Satellite Accumulation Area collection->storage pickup EHS/Contractor Pickup storage->pickup

Caption: Experimental workflow for handling this compound.

disposal_decision_pathway start Waste Generated Containing This compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Dispose in Cytotoxic Sharps Container is_sharp->sharps_container Yes is_solid Is it solid? is_liquid->is_solid No liquid_container Collect in Labeled Halogenated Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Cytotoxic Waste Container is_solid->solid_container Yes ehs_pickup Arrange for EHS Pickup is_solid->ehs_pickup No (e.g., empty, triple-rinsed container) sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup

Caption: Disposal decision pathway for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.